1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-4-12-10(13-5-8)14-3-1-2-7(6-14)9(15)16/h4-5,7H,1-3,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUXFIHDAKRGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375499 | |
| Record name | 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799283-93-5 | |
| Record name | 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic organic compound featuring a bromopyrimidine moiety linked to a piperidine-3-carboxylic acid scaffold. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a prevalent structural motif in numerous pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties.[1] Similarly, pyrimidine derivatives are integral components of many biologically active molecules, including anticancer and antiviral agents. The presence of a bromine atom on the pyrimidine ring offers a handle for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, a putative synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds.
Core Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 799283-93-5 | [2] |
| Molecular Formula | C₁₀H₁₂BrN₃O₂ | [2] |
| Molecular Weight | 286.13 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (Predicted) | N/A |
Synthesis and Experimental Protocols
A general workflow for this proposed synthesis is outlined below:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate (Intermediate)
This step is adapted from the synthesis of the analogous 4-carboxylate isomer.[3]
-
Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in acetonitrile, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Addition of Reagent: Add methyl piperidine-3-carboxylate (1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Add deionized water and ethyl acetate to the residue.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to dryness.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of heptane/ethyl acetate to yield the desired intermediate as a solid.
Step 2: Hydrolysis to this compound (Final Product)
This is a standard procedure for the hydrolysis of methyl esters to carboxylic acids.[4]
-
Reaction Setup: Dissolve the intermediate, methyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate (1.0 eq), in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Physicochemical Characterization (Predicted)
While experimental data is not available, the expected NMR spectral characteristics can be predicted based on analogous structures.
| Data Type | Predicted Characteristics |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons (likely two singlets or doublets in the aromatic region), and complex multiplets for the piperidine ring protons. The carboxylic acid proton would appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and piperidine rings, as well as a signal for the carbonyl carbon of the carboxylic acid group. |
For comparison, the reported NMR data for piperidine-2-carboxylic acid shows characteristic signals for the piperidine ring protons and carbons.[5] The chemical shifts for the target molecule would be influenced by the presence of the bromopyrimidine substituent.
Potential Biological Activity and Signaling Pathways
Specific biological activity data for this compound has not been reported. However, the structural motifs present in this molecule are found in compounds with a wide range of pharmacological activities.
The piperidine scaffold is a key component in many drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[1][6][7] The substitution pattern on the piperidine ring is crucial for determining the biological activity and selectivity.
The bromopyrimidine moiety is also a common feature in bioactive compounds. For instance, derivatives of 1-(5-bromopyridin-2-yl)piperidine have been investigated for their potential as inhibitors of various enzymes and for their interaction with G-protein coupled receptors (GPCRs).[8]
Given the prevalence of these scaffolds in pharmacologically active agents, it is plausible that this compound could be a valuable intermediate for the development of novel therapeutics. The logical workflow for investigating the potential of such a compound is depicted below.
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound is a chemical entity with potential as a building block in drug discovery and development. While specific experimental data for this compound is limited, its constituent structural motifs are well-represented in a variety of bioactive molecules. The synthetic route proposed in this guide offers a viable method for its preparation, which would enable further investigation into its physicochemical and biological properties. Future research should focus on the synthesis and characterization of this compound, followed by a systematic evaluation of its biological activity to unlock its therapeutic potential.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. METHYL 1-(5-BROMOPYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXYLATE | 914347-01-6 [chemicalbook.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 799283-93-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles available technical information on 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. It is intended for research use only. Detailed experimental data for this specific compound is limited in publicly accessible literature. Information regarding its positional isomer and related chemical structures is included to provide scientific context.
Introduction
This compound is a heterocyclic organic compound featuring a brominated pyrimidine ring linked to a piperidine-3-carboxylic acid moiety. Such scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of pharmacologically active agents. The strategic placement of the bromine atom offers a site for further chemical modification, such as cross-coupling reactions, while the piperidine-carboxylic acid portion can mimic natural amino acids and interact with biological targets. While this specific isomer is sparsely documented, its structural analog, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid, is recognized as a valuable intermediate in the development of kinase inhibitors and other bioactive molecules.[1]
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes the available information for the target compound and its more extensively characterized positional isomer for comparative purposes.
| Property | This compound | 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid |
| CAS Number | 799283-93-5[2] | 799283-92-4[1] |
| Molecular Formula | C₁₀H₁₂BrN₃O₂[3] | C₁₀H₁₂BrN₃O₂[1] |
| Molecular Weight | 286.13 g/mol [3] | 286.13 g/mol [1] |
| Melting Point | Not Reported | 164-166 °C[1][4] |
| Hazard Classification | Not Reported | Irritant (Xi)[1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of piperidine-3-carboxylic acid (also known as nipecotic acid) with a suitable 2-halo-5-bromopyrimidine, such as 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Representative Experimental Protocol (Hypothetical)
This protocol is a general representation and has not been experimentally validated for this specific compound. Optimization of reaction conditions would be necessary.
Materials:
-
Piperidine-3-carboxylic acid
-
2-Chloro-5-bromopyrimidine
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add piperidine-3-carboxylic acid (1.0 equivalent) and the chosen solvent (e.g., DMSO).
-
Add the base, for example, DIPEA (2.5 equivalents).
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Add 2-chloro-5-bromopyrimidine (1.1 equivalents) to the mixture.
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Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, it may be the product. If not, proceed with an aqueous workup. Dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to yield the final product.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Applications
There is no specific biological activity data reported for this compound in the searched literature. However, the structural motifs present in the molecule are common in compounds with diverse biological activities. The positional isomer, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid, is utilized as a building block for kinase inhibitors, which are a major class of drugs for cancer and inflammatory diseases.[1] Derivatives of piperidine-3-carboxylic acid are also explored for various therapeutic applications, including as GABA uptake inhibitors and as scaffolds in the development of novel therapeutic agents.
Signaling Pathways and Mechanism of Action
No signaling pathways or specific mechanisms of action have been elucidated for this compound. Research on its derivatives would be required to determine any potential biological targets and their effects on cellular signaling. A hypothetical workflow for screening such a compound is presented below.
Conclusion
This compound is a chemical intermediate with potential applications in drug discovery, suggested by the known utility of its constituent chemical motifs. Currently, there is a notable lack of detailed, publicly available technical data, including validated synthesis protocols, comprehensive analytical data, and biological activity profiles. The information provided herein is based on foundational chemical principles and data from structurally related compounds. Further research is necessary to fully characterize this molecule and explore its potential in medicinal chemistry and drug development.
References
An In-depth Technical Guide to 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid: Current Knowledge and Data Limitations
For the attention of: Researchers, scientists, and drug development professionals.
This document serves as a technical overview of the molecular structure and properties of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, it is crucial to note that detailed experimental data for this specific compound is not publicly available. This guide, therefore, summarizes the existing fundamental information and provides a generalized context for its chemical class.
Core Molecular Identity
The fundamental chemical and physical properties of this compound that have been identified are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 799283-93-5 | [1][2] |
| Molecular Formula | C₁₀H₁₂BrN₃O₂ | [1] |
| Molecular Weight | 286.13 g/mol | [1] |
| Canonical SMILES | C1C(NC(C1)C(=O)O)C2=NC=C(C=N2)Br | |
| InChI Key | Not available |
Molecular Structure
The two-dimensional structure of this compound comprises a piperidine ring, a bromopyrimidine moiety, and a carboxylic acid group. The piperidine ring is substituted at the 1-position with the 5-bromopyrimidin-2-yl group and at the 3-position with the carboxylic acid.
Note on Quantitative Structural Data: No publicly available crystallographic or spectroscopic data (e.g., X-ray crystallography, NMR, IR) for this specific molecule could be located. Therefore, quantitative details such as bond lengths, bond angles, and torsional angles are not available.
Experimental Protocols: A Generalized Synthetic Approach
While a specific, validated experimental protocol for the synthesis of this compound is not documented in publicly accessible literature, a general synthetic strategy can be proposed based on common organic chemistry principles for analogous compounds. This typically involves a nucleophilic aromatic substitution reaction.
Hypothetical Synthesis Workflow:
The synthesis would likely proceed via the reaction of 2-chloro-5-bromopyrimidine with a piperidine-3-carboxylic acid derivative. An ester-protected form of piperidine-3-carboxylic acid (e.g., the ethyl or methyl ester) is often used to prevent unwanted side reactions involving the carboxylic acid group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. A final hydrolysis step is then required to deprotect the carboxylic acid.
References
Uncharted Territory: The Mechanism of Action of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid Remains Undefined
Despite its availability as a research chemical, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the precise mechanism of action for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. Currently, there is no publicly available data detailing its specific biological targets, associated signaling pathways, or quantitative measures of its activity, such as IC50, Ki, or EC50 values. The compound, with the Chemical Abstracts Service (CAS) number 799283-93-5, is primarily listed in the catalogs of chemical suppliers for research use.[1]
While direct information is lacking for the 3-carboxylic acid isomer, a structurally related compound, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 799283-92-4), is noted for its application as a building block in the synthesis of kinase inhibitors and other bioactive molecules.[2] This suggests that the broader chemical scaffold of a bromopyrimidinyl-piperidine structure may have relevance in the field of kinase inhibition. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer, making them a prominent target for drug discovery. However, it is crucial to emphasize that this is an extrapolation based on a related molecule, and not direct evidence of the mechanism for this compound.
The current body of scientific literature does not contain studies that have elucidated the specific molecular interactions or downstream cellular effects of this compound. Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible at this time.
Future Research Directions
The absence of data highlights an opportunity for novel research to characterize the pharmacological profile of this compound. A logical starting point, given the information on its 4-carboxylic acid analogue, would be to investigate its potential as a kinase inhibitor. A general workflow for such an investigation is outlined below.
Figure 1. A generalized workflow for characterizing the biological activity of a novel small molecule.
Conclusion
References
Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid, represents a significant building block in modern medicinal chemistry. Its intrinsic structural features, combining a pyrimidine ring with a piperidine carboxylic acid moiety, make it a versatile starting point for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential research applications of this compound, with a primary focus on its role in the development of potent and selective kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document will detail the underlying biological rationale, present available quantitative data, outline relevant experimental protocols, and visualize the key signaling pathways involved.
Introduction: The Chemical and Biological Significance
This compound (CAS 799283-93-5) is a synthetic organic compound with a molecular formula of C₁₀H₁₂BrN₃O₂ and a molecular weight of 286.13 g/mol .[1] While this specific molecule is primarily available as a research chemical, its core structure is of significant interest in drug discovery. The pyrimidine ring is a common feature in a multitude of biologically active compounds, including anticancer and anti-inflammatory agents.[2] Similarly, the piperidine carboxylic acid moiety provides a versatile scaffold for introducing further chemical diversity and optimizing pharmacokinetic properties.
The key potential of this scaffold lies in its application as a foundational element for the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in a wide range of diseases, including cancer, autoimmune disorders, and inflammatory conditions. The 1-(5-bromopyrimidin-2-yl)piperidine core can be strategically modified to target the ATP-binding site of specific kinases, leading to the development of highly selective inhibitors.
Core Application: Inhibition of IRAK4 Signaling
A prominent and well-documented application for scaffolds related to this compound is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[3] These pathways are central to the innate immune response, and their aberrant activation can lead to a variety of inflammatory and autoimmune diseases.
The IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other members of the IRAK family, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This ultimately results in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response. Inhibition of IRAK4 kinase activity can effectively block this entire cascade, making it an attractive therapeutic strategy for a range of inflammatory conditions.
References
An In-depth Technical Guide on 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. This technical guide focuses on the core molecule, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid , and its derivatives and analogs. This family of compounds has garnered interest for its potential as inhibitors of various enzymes, including N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and Cathepsin K, suggesting their therapeutic potential in a range of diseases.
This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential signaling pathways associated with this chemical series. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and drug development efforts in this area.
Core Structure and Analogs
The core structure consists of a pyrimidine ring substituted with a bromine atom at the 5-position, linked to a piperidine ring at the 2-position of the pyrimidine. The piperidine ring, in turn, bears a carboxylic acid group at the 3-position.
Core Structure: this compound
Key analogs explored in the literature often involve modifications at three main positions:
-
R¹ on the pyrimidine ring: The bromo substituent can be replaced with other groups to modulate activity and selectivity.
-
The carboxylic acid at the 3-position of the piperidine: This group is often converted to various amides to explore interactions with target proteins.
-
Other positions on the piperidine ring: Substitution at other positions of the piperidine can influence potency and pharmacokinetic properties.
Synthetic Methodologies
The synthesis of this compound and its amide derivatives typically follows a convergent approach.
General Synthesis of the Core Scaffold
A common route to the core scaffold involves the nucleophilic aromatic substitution of a dihalopyrimidine with a piperidine-3-carboxylic acid ester. The resulting ester is then hydrolyzed to yield the carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Step 1: Nucleophilic Aromatic Substitution. 2,5-Dibromopyrimidine is reacted with a piperidine-3-carboxylic acid ester (e.g., the ethyl ester) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF) or ethanol. The reaction is typically heated to drive it to completion.
-
Step 2: Hydrolysis. The resulting ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol. Acidification of the reaction mixture then precipitates the desired carboxylic acid.
Synthesis of Amide Derivatives
The carboxylic acid is a versatile handle for the synthesis of a wide array of amide derivatives. Standard peptide coupling reagents are employed for this transformation.
Experimental Protocol: General Amide Coupling
To a solution of this compound in a suitable solvent such as DMF or dichloromethane (DCM), are added the desired amine, a coupling agent (e.g., HATU, HBTU, or EDC), and a non-nucleophilic base (e.g., DIPEA or triethylamine). The reaction is typically stirred at room temperature until completion. The product is then isolated and purified using standard techniques such as extraction and chromatography.
Structure-Activity Relationship (SAR) Studies
While specific SAR data for derivatives of this compound is limited, extensive research on structurally related pyrimidine-4-carboxamides provides valuable insights into the potential SAR of this series. The following sections summarize key findings from studies on NAPE-PLD and Cathepsin K inhibitors.
NAPE-PLD Inhibitors
Studies on pyrimidine-4-carboxamide inhibitors of NAPE-PLD have revealed key structural features that govern potency.
| Compound | R¹ (on Pyrimidine) | R² (on Piperidine) | R³ (Amide) | pIC₅₀ | Reference |
| LEI-401 | (S)-3-hydroxypyrrolidin-1-yl | (S)-3-phenylpiperidine | cyclopropylmethylamide | 7.14 ± 0.04 | [2][3] |
| Analog 1 | morpholine | (S)-3-phenylpiperidine | cyclopropylmethylamide | 6.14 | [2] |
| Analog 2 | dimethylamine | (S)-3-phenylpiperidine | cyclopropylmethylamide | 6.44 | [2] |
| Analog 3 | (S)-3-hydroxypyrrolidin-1-yl | N-methylphenethylamine | cyclopropylmethylamide | 6.64 | [2] |
Key SAR Observations for NAPE-PLD Inhibitors:
-
Piperidine Substitution: Conformational restriction of a flexible side chain by incorporating it into a piperidine ring, such as replacing N-methylphenethylamine with (S)-3-phenylpiperidine, can significantly increase potency.[2][3]
-
Pyrimidine Substitution: The substituent at the 6-position of the pyrimidine ring plays a crucial role. Smaller, more polar groups like (S)-3-hydroxypyrrolidine can enhance activity compared to bulkier or more hydrophobic groups like morpholine.[2][3]
-
Amide Group: The nature of the amide substituent is also important for activity.
Cathepsin K Inhibitors
A series of piperidine-3-carboxamide derivatives have been evaluated as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.
| Compound | R¹ (on Piperidine Nitrogen) | R² (Amide) | IC₅₀ (µM) | Reference |
| H-9 | (4-methoxyphenyl)sulfonyl | 3-bromobenzyl | 0.08 | [4] |
| H-1 | (4-methoxyphenyl)sulfonyl | 2-methylbenzyl | >10 | [4] |
| H-5 | (4-methoxyphenyl)sulfonyl | 3-methoxybenzyl | 1.23 | [4] |
| H-7 | (4-methoxyphenyl)sulfonyl | 2-chlorobenzyl | 0.45 | [4] |
| H-11 | (4-methoxyphenyl)sulfonyl | 3-bromobenzyl | 0.08 | [4] |
Key SAR Observations for Cathepsin K Inhibitors:
-
Piperidine N-Substitution: The presence of a sulfonyl group on the piperidine nitrogen appears to be beneficial for activity.
-
Amide Substituent: The nature and substitution pattern of the benzyl group on the amide nitrogen have a significant impact on potency. Electron-withdrawing groups and specific substitution patterns can lead to highly potent inhibitors.
Potential Signaling Pathways and Mechanisms of Action
Based on the biological activities of structurally related compounds, derivatives of this compound may act on several key signaling pathways.
NAPE-PLD Signaling Pathway
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[5] NAEs are produced from N-acylphosphatidylethanolamines (NAPEs) in a two-step process.[6] NAPE-PLD catalyzes the final step, hydrolyzing NAPEs to generate NAEs and phosphatidic acid.[4][6] These NAEs then act on various receptors, including cannabinoid receptors (CB1 and CB2), GPR55, and PPARα, to modulate a range of physiological processes, including pain, inflammation, and appetite.[4] Inhibition of NAPE-PLD would therefore be expected to decrease the levels of NAEs and modulate these downstream signaling pathways.
Cathepsin K Signaling Pathway
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a key mediator of bone resorption.[2][7] Its expression is primarily regulated by the RANKL/RANK signaling pathway.[3][7] Binding of RANKL to its receptor RANK on osteoclast precursors activates downstream signaling cascades, leading to the activation of transcription factors such as NFATc1, which in turn upregulates the expression of Cathepsin K.[3] Once expressed and activated, Cathepsin K degrades type I collagen, the main component of the bone matrix, leading to bone resorption.[8] Inhibitors of Cathepsin K directly block its enzymatic activity, thereby preventing the breakdown of bone matrix.
References
- 1. scbt.com [scbt.com]
- 2. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 6. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin K - Wikipedia [en.wikipedia.org]
Spectroscopic and Spectrometric Characterization of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which serve as a valuable reference for the identification and characterization of this molecule. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided, alongside a logical workflow for the spectroscopic analysis of novel chemical entities. This guide is intended to support researchers in medicinal chemistry and drug development in their efforts to synthesize and analyze related compounds.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for the accurate interpretation of spectroscopic and spectrometric results.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 799283-93-5 |
| Molecular Formula | C₁₀H₁₂BrN₃O₂ |
| Molecular Weight | 286.13 g/mol |
| Chemical Structure | ![]() |
Predicted Spectroscopic Data
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum provides an estimation of the chemical shifts for the protons in the molecule. The following table outlines the expected signals. Actual experimental values may vary based on solvent and other experimental conditions.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.5 - 12.5 | Broad Singlet | 1H | -COOH |
| ~8.5 | Singlet | 2H | Pyrimidine C4-H, C6-H |
| ~4.0 - 4.2 | Multiplet | 1H | Piperidine C2-H (axial) |
| ~3.8 - 4.0 | Multiplet | 1H | Piperidine C6-H (axial) |
| ~3.0 - 3.2 | Multiplet | 1H | Piperidine C2-H (equatorial) |
| ~2.8 - 3.0 | Multiplet | 1H | Piperidine C6-H (equatorial) |
| ~2.6 - 2.8 | Multiplet | 1H | Piperidine C3-H |
| ~1.9 - 2.1 | Multiplet | 1H | Piperidine C4-H (axial) |
| ~1.7 - 1.9 | Multiplet | 1H | Piperidine C5-H (axial) |
| ~1.5 - 1.7 | Multiplet | 2H | Piperidine C4-H (equatorial), C5-H (equatorial) |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum indicates the expected chemical shifts for the carbon atoms within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | -COOH |
| ~160.0 | Pyrimidine C2 |
| ~158.0 | Pyrimidine C4, C6 |
| ~110.0 | Pyrimidine C5 |
| ~50.0 | Piperidine C2 |
| ~48.0 | Piperidine C6 |
| ~45.0 | Piperidine C3 |
| ~28.0 | Piperidine C4 |
| ~25.0 | Piperidine C5 |
Predicted Mass Spectrometry (MS) Data
For mass spectrometry, Electrospray Ionization (ESI) is a suitable soft ionization technique. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.
-
Molecular Ion (M): The protonated molecule [M+H]⁺ is expected to show a pair of peaks at approximately m/z 286.0 and 288.0.
-
Key Fragmentation Patterns: The fragmentation of piperidine derivatives is often initiated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).[1] Common fragmentation pathways for this molecule under tandem mass spectrometry (MS/MS) could include:
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Cleavage of the piperidine ring.
-
Loss of HBr (81 Da).
-
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and ESI-MS data for a small organic molecule such as this compound.
Protocol 1: NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment for the carboxylic acid).[3]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
The final solution height in the NMR tube should be at least 4 cm.[3]
-
If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.[4]
-
Lock the spectrometer onto the deuterium signal of the solvent.[5]
-
Shim the magnetic field to optimize homogeneity and achieve the best possible resolution.[4]
-
For ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a moderately concentrated sample.[3]
-
For ¹³C NMR : Acquire the spectrum using a standard proton-decoupled single-pulse experiment. Typical parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 to several thousand) depending on the sample concentration.[3]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.
-
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation :
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[6]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[6][7]
-
Ensure the final solution is free of any particulate matter by filtering if necessary.[6]
-
-
Data Acquisition :
-
Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-20 µL/min.
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.[1]
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500) to identify the molecular ion.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a product ion spectrum.[1]
-
-
Data Analysis :
-
Analyze the full scan spectrum to confirm the molecular weight of the compound, paying attention to the isotopic pattern characteristic of bromine.
-
Interpret the MS/MS spectrum by identifying the fragment ions and proposing fragmentation pathways to confirm the structure of the molecule.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a novel chemical compound.
References
- 1. PROSPRE [prospre.ca]
- 2. Predict 13C carbon NMR spectra [nmrdb.org]
- 3. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]
- 4. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 7. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Availability and Technical Profile of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic building block of interest in medicinal chemistry and drug discovery. Its structural motif, combining a substituted pyrimidine ring with a piperidine carboxylic acid, makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and relevant (though extrapolated) experimental protocols.
Commercial Availability
This compound, identified by CAS Number 799283-93-5 , is available from several commercial suppliers.[1][2][3] Pricing and availability can vary between suppliers and are dependent on the quantity required. Researchers are advised to inquire with the vendors directly for the most current information.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Notes |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Product available for research use.[1] |
| Key Organics | --INVALID-LINK-- | Offers various quantities for purchase.[2] |
| ChemicalBook | --INVALID-LINK-- | Lists the compound and provides basic information.[3] |
| ChemWhat | --INVALID-LINK-- | Provides product details and supplier information. |
| Vihasibio Sciences | Not specified | Listed as a manufacturer of pharmaceutical intermediates. |
| MOLBASE | --INVALID-LINK-- | Lists the compound and connects buyers with suppliers. |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 799283-93-5 | [1][3] |
| Molecular Formula | C₁₀H₁₂BrN₃O₂ | [1] |
| Molecular Weight | 286.13 g/mol | [1] |
| Appearance | Likely a solid | Inferred |
| Melting Point | 191-193 °C | [4] |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Inferred |
Potential Applications in Research and Drug Discovery
The structural components of this compound suggest its potential utility in several areas of drug discovery. The pyrimidine ring is a common feature in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The piperidine carboxylic acid moiety can serve as a versatile handle for further chemical modifications and can influence the pharmacokinetic properties of a molecule.
While no specific biological targets for this exact compound have been publicly disclosed, related pyrimidine-piperidine structures have been investigated for a variety of pharmacological activities.
Experimental Protocols (Exemplary)
Detailed experimental protocols for this compound are not available in published literature. However, the following sections provide generalized methodologies for the synthesis and analysis of similar compounds, which can be adapted by researchers.
Synthesis
A plausible synthetic route for this compound would involve the nucleophilic aromatic substitution of a dihalopyrimidine with a piperidine-3-carboxylic acid derivative.
Workflow for a potential synthesis:
Caption: A potential synthetic workflow for the target compound.
General Procedure:
-
Reaction Setup: To a solution of piperidine-3-carboxylic acid ester (e.g., ethyl ester) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (e.g., potassium carbonate or triethylamine).
-
Nucleophilic Substitution: Add 2,5-dihalopyrimidine (e.g., 2-chloro-5-bromopyrimidine) to the reaction mixture. Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.
-
Final Product Isolation: Acidification of the reaction mixture will precipitate the final product, which can then be collected by filtration, washed, and dried.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity analysis.
Table 3: Exemplary HPLC Conditions
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% trifluoroacetic acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | e.g., 5-95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would be essential for structural confirmation. Predicted chemical shifts can be estimated using NMR prediction software. The ¹H NMR spectrum would be expected to show signals for the pyrimidine protons, as well as the protons of the piperidine ring and the carboxylic acid proton.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the compound.
Signaling Pathways and Biological Interactions (Hypothetical)
Given the prevalence of pyrimidine and piperidine moieties in kinase inhibitors, it is plausible that this compound could be explored as a fragment or starting point for the design of inhibitors targeting various protein kinases. The specific signaling pathways would depend on the kinase being targeted.
References
An In-depth Technical Guide on the Safety and Handling of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for the novel heterocyclic compound, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. Due to the limited availability of data on this specific molecule, information from structurally related compounds has been included to provide a thorough overview. All information should be used as a guide and supplemented by in-house risk assessments.
Chemical and Physical Properties
This compound is a white solid organic compound.[1] Its molecular formula is C₁₀H₁₂BrN₃O₂, with a molecular weight of 286.13 g/mol .[1][2] While extensive physical property data is not available, the melting point has been reported to be in the range of 191-193°C.
| Property | Value | Reference |
| CAS Number | 799283-93-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂BrN₃O₂ | [1][2] |
| Molecular Weight | 286.13 g/mol | [1][2] |
| Physical State | White Solid | [1] |
| Melting Point | 191-193 °C |
Safety and Hazard Information
Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE) should be worn at all times when handling this substance.
Hazard Statements:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell. |
Handling and Storage
Handling:
-
Handle in a well-ventilated place.
-
Wear suitable protective clothing, including gloves and eye/face protection.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from direct sunlight.
Experimental Protocols
Representative Synthetic Protocol:
-
Esterification of N-Boc-3-piperidine carboxylic acid: The starting material, N-Boc-3-piperidine carboxylic acid, is esterified to protect the carboxylic acid functionality.
-
Reduction: The ester is then reduced to the corresponding alcohol.
-
Condensation and Substitution: The alcohol undergoes a condensation reaction, followed by a substitution reaction to introduce the 5-bromopyrimidin-2-yl moiety.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
It is crucial to monitor each step by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. Purification at each step is typically performed by column chromatography.
Biological Activity and Signaling Pathways
Derivatives of pyrimidine and piperidine are subjects of significant interest in medicinal chemistry, particularly in the development of anticancer agents.[5][6][7] Several studies have shown that pyrimidine derivatives can act as inhibitors of various kinases, including Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1), which is overexpressed in many cancers and plays a crucial role in cell cycle progression and proliferation.[1][8][9][10][11]
The inhibition of Pin1 can disrupt multiple oncogenic signaling pathways, including the Wnt/β-catenin and Ras/AP-1 pathways, leading to decreased cancer cell proliferation and survival.[1][8]
Below is a diagram illustrating a simplified overview of the Pin1 signaling pathway, a potential target for compounds of this class.
Figure 1: Simplified Pin1 signaling pathway.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. It is essential for all laboratory personnel to consult the most up-to-date Safety Data Sheet (SDS) for this compound and to perform a thorough risk assessment before handling this chemical. The information on biological activity is based on related compounds and may not be directly applicable to this specific molecule. All work with this and other research chemicals should be conducted by trained professionals in a well-equipped laboratory.
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 799283-93-5 [m.chemicalbook.com]
- 4. CN107163023A - A kind of preparation method of 5 Bromopyrimidine compound - Google Patents [patents.google.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 10. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIN1 - Wikipedia [en.wikipedia.org]
Navigating the Pre-formulation Gauntlet: A Technical Guide to the Solubility Profile of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The successful development of any small molecule therapeutic hinges on a thorough understanding of its physicochemical properties. Among these, solubility stands as a critical determinant of a drug's bioavailability and overall developability. This technical guide provides a comprehensive overview of the methodologies used to establish the solubility profile of the novel compound, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. While specific experimental data for this compound is not publicly available, this document outlines the standardized experimental protocols and data presentation formats essential for its characterization. The included workflows and methodologies are based on established practices in the pharmaceutical industry to guide researchers in generating a robust and reliable solubility dataset.
Introduction
This compound (Molecular Formula: C₁₀H₁₂BrN₃O₂, Molecular Weight: 286.13 g/mol ) is a heterocyclic compound with structural motifs that suggest its potential as a scaffold in medicinal chemistry.[1][2][3][4][5] As with any new chemical entity (NCE) destined for pharmaceutical development, a comprehensive understanding of its aqueous and non-aqueous solubility is paramount. Poor solubility can lead to a cascade of challenges, including inadequate absorption, low bioavailability, and difficulties in formulation, ultimately hindering clinical progression.[6][7]
This guide details the critical experimental procedures for determining the kinetic and thermodynamic solubility of this compound, which are foundational for its Biopharmaceutics Classification System (BCS) categorization.
Physicochemical Properties Summary
A complete physicochemical profile is essential for any drug candidate. The following table summarizes the key parameters that must be experimentally determined for this compound.
| Property | Value | Method |
| Molecular Formula | C₁₀H₁₂BrN₃O₂ | - |
| Molecular Weight | 286.13 g/mol | - |
| CAS Number | 799283-93-5 | - |
| pKa | Data not available | Potentiometric titration, UV-spectrophotometry, or computational prediction |
| LogP | Data not available | Shake-flask method (octanol/water), HPLC, or computational prediction |
| BCS Class | Data not available | Based on solubility and permeability data |
Aqueous Solubility Profile
The pH-dependent solubility of an ionizable compound like this compound is a critical parameter. The carboxylic acid and piperidine moieties suggest at least two pKa values, which will govern its charge state and, consequently, its solubility at different physiological pH values.
Kinetic Solubility
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[8][9] This measurement reflects the concentration at which a compound precipitates from a supersaturated solution and is valuable for identifying potential solubility liabilities early in the discovery process.[6][8]
Table 1: Kinetic Solubility of this compound in Biorelevant Media
| Medium | pH | Solubility (µM) | Method |
| Phosphate Buffered Saline (PBS) | 7.4 | Data not available | Turbidimetric or Nephelometric Assay |
| Simulated Gastric Fluid (SGF) | 1.2 | Data not available | Turbidimetric or Nephelometric Assay |
| Simulated Intestinal Fluid (SIF) | 6.8 | Data not available | Turbidimetric or Nephelometric Assay |
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility represents the true solubility of a compound in a saturated solution at equilibrium.[10] This is a more time- and resource-intensive measurement but provides the most accurate and relevant data for pre-formulation and formulation development.[11][12] The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13]
Table 2: Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | 25 | Data not available | Data not available | Shake-Flask Method |
| pH 1.2 Buffer (0.1 N HCl) | 25 | Data not available | Data not available | Shake-Flask Method |
| pH 4.5 Buffer (Acetate) | 25 | Data not available | Data not available | Shake-Flask Method |
| pH 6.8 Buffer (Phosphate) | 25 | Data not available | Data not available | Shake-Flask Method |
| pH 7.4 Buffer (Phosphate) | 25 | Data not available | Data not available | Shake-Flask Method |
Organic Solvent Solubility
Solubility in organic solvents is important for process chemistry, purification, and the development of analytical methods.
Table 3: Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Visual Assessment or HPLC |
| Ethanol | 25 | Data not available | Visual Assessment or HPLC |
| Methanol | 25 | Data not available | Visual Assessment or HPLC |
| Acetonitrile | 25 | Data not available | Visual Assessment or HPLC |
| Dichloromethane (DCM) | 25 | Data not available | Visual Assessment or HPLC |
Experimental Protocols
The following sections provide detailed methodologies for the key solubility experiments.
Kinetic Solubility Determination (Turbidimetric Method)
This method measures the concentration at which the compound precipitates from an aqueous solution when added from a concentrated DMSO stock.
Protocol:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., PBS, SGF, SIF).[14] This creates a range of compound concentrations.
-
Incubation and Measurement: The plate is shaken for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[11] The turbidity of each well is then measured using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium concentration of the compound in a saturated solution.[12][13]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired aqueous buffer or solvent.[10]
-
Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][13]
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, typically HPLC-UV. A calibration curve is prepared using standards of known concentrations.
-
Solid-State Analysis: The remaining solid material should be analyzed (e.g., by XRPD) to check for any changes in the crystalline form during the experiment.
Logical Framework for Solubility Assessment
The decision-making process in early drug development relies on a logical assessment of physicochemical properties like solubility. The following diagram illustrates the relationship between different types of solubility measurements and their implications.
Conclusion
Establishing a comprehensive solubility profile for this compound is a non-negotiable step in its journey from a promising hit to a viable drug candidate. While specific data is not yet in the public domain, the standardized protocols for kinetic and thermodynamic solubility outlined in this guide provide a clear roadmap for researchers. The systematic collection of these data points will enable a thorough understanding of the compound's behavior in aqueous and organic media, inform its BCS classification, and ultimately guide the formulation strategies necessary to maximize its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid | 799283-92-4 | Benchchem [benchchem.com]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound | 799283-93-5 [chemicalbook.com]
- 5. This compound - [sigmaaldrich.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. enamine.net [enamine.net]
- 12. asianpubs.org [asianpubs.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution reaction between 5-bromo-2-chloropyrimidine and ethyl piperidine-3-carboxylate, followed by saponification of the resulting ester. This protocol is intended for laboratory use by trained chemists.
Introduction
This compound (CAS 799283-93-5) is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its structure, combining a bromopyrimidine moiety with a piperidine carboxylic acid, makes it a versatile scaffold for library synthesis and lead optimization in drug development programs. The protocol outlined below describes a reliable two-step procedure for the preparation of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Bromo-2-chloropyrimidine | ≥97% | Commercial Vendor |
| Ethyl piperidine-3-carboxylate | ≥97% | Commercial Vendor |
| Diisopropylethylamine (DIPEA) | ≥99% | Commercial Vendor |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Vendor |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial Vendor |
| Brine (saturated NaCl solution) | - | Laboratory prep |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Commercial Vendor |
| Lithium hydroxide (LiOH) | ≥98% | Commercial Vendor |
| Tetrahydrofuran (THF) | ACS Grade | Commercial Vendor |
| Water (H₂O) | Deionized | Laboratory prep |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Laboratory prep |
| Silica gel | 230-400 mesh | Commercial Vendor |
Experimental Protocols
Step 1: Synthesis of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate
-
To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of limiting reagent), add ethyl piperidine-3-carboxylate (1.1 eq).
-
Add diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate as a solid.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).
-
Add lithium hydroxide (LiOH, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Data Presentation
| Step | Product Name | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (by LC-MS) |
| 1 | Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate | 5-Bromo-2-chloropyrimidine, Ethyl piperidine-3-carboxylate | DIPEA | DMF | 12-18 | 80-90 | 75-85 | >95% |
| 2 | This compound | Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate | LiOH, HCl | THF/H₂O | 4-6 | Room Temp. | 85-95 | >98% |
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Application Notes & Protocols: Experimental Use of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid in Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a hypothetical representation of the experimental use of "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" (referred to herein as Compound-X) in kinase assays. As of the date of this document, publicly available data on the specific kinase targets and inhibitory activities of this compound are limited. The information presented is based on established methodologies for kinase inhibitor profiling and is intended for illustrative and educational purposes.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a primary focus of drug discovery efforts. The development of small molecule inhibitors that can selectively target specific kinases is a key strategy in modern pharmacology. This document outlines the hypothetical application of Compound-X, a novel small molecule, in biochemical assays to determine its inhibitory potency and selectivity against a panel of protein kinases.
Hypothetical Kinase Inhibition Profile of Compound-X
The inhibitory activity of Compound-X was assessed against a panel of receptor tyrosine kinases (RTKs) and serine/threonine kinases. The half-maximal inhibitory concentration (IC50) was determined for each kinase.
Data Presentation: Inhibitory Potency (IC50) of Compound-X
The following table summarizes the hypothetical IC50 values for Compound-X against a selection of kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Kinase Family | Hypothetical IC50 (nM) |
| EGFR | Receptor Tyrosine Kinase | 50 |
| HER2 | Receptor Tyrosine Kinase | 250 |
| VEGFR2 | Receptor Tyrosine Kinase | 1500 |
| AKT1 | Serine/Threonine Kinase | >10,000 |
| MAPK1 | Serine/Threonine Kinase | >10,000 |
Signaling Pathway
Compound-X is hypothetically positioned as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events that promote cell growth, proliferation, and survival.[1][2][3][4][5]
Caption: Hypothetical inhibition of the EGFR signaling pathway by Compound-X.
Experimental Protocols
IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol describes a method for determining the IC50 value of Compound-X against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[6][7][8][9]
Materials:
-
Recombinant Kinase (e.g., EGFR)
-
Kinase-specific substrate
-
ATP
-
Compound-X
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound-X in 100% DMSO.
-
Perform serial dilutions of Compound-X in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Prepare a 100X final concentration of each dilution in DMSO.
-
-
Assay Plate Setup:
-
Add 1 µL of each Compound-X dilution to the appropriate wells of a 384-well plate.
-
For positive control wells (100% kinase activity), add 1 µL of DMSO.
-
For negative control wells (0% kinase activity), add 1 µL of a known potent inhibitor or omit the kinase.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The final concentration of kinase and substrate will depend on the specific enzyme and should be optimized empirically.
-
Dispense 25 µL of the kinase/substrate master mix into each well of the assay plate.
-
-
Reaction Initiation and Incubation:
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 25 µL of the 2X ATP solution to all wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Assay Readout (ADP-Glo™ Protocol):
-
Add 50 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6][8]
-
Incubate the plate at room temperature for 40 minutes.[7][8]
-
Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6][7][8]
-
Incubate the plate at room temperature for 30-60 minutes.[7]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data by setting the average luminescence from the positive control (DMSO only) wells to 100% kinase activity and the negative control to 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a four-parameter logistic model to determine the IC50 value.
Experimental Workflow Diagram
Caption: General workflow for in-vitro kinase inhibitor IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 3. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
Application Notes and Protocols for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the fragment "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" as a versatile building block in modern drug discovery, with a particular focus on the development of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras).
Introduction
The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal fragment for targeting a wide range of biological macromolecules. The specific fragment, This compound , combines the 3D nature of the piperidine ring with the hydrogen bonding capabilities and reactivity of the bromopyrimidine moiety. This unique combination makes it a valuable starting point for fragment-based drug discovery (FBDD) campaigns, particularly for targets such as protein kinases and as a component of PROTAC linkers.[3][4] The bromine atom on the pyrimidine ring serves as a convenient synthetic handle for further chemical modifications, allowing for the exploration of chemical space and optimization of potency and pharmacokinetic properties.[3]
Key Applications
Kinase Inhibitor Development
The piperidine-pyrimidine core is a well-established scaffold for the development of potent and selective kinase inhibitors. This fragment can be elaborated to target the ATP-binding site of various kinases. The pyrimidine ring can act as a hinge-binder, forming crucial hydrogen bonds with the kinase backbone, while substituents on the piperidine ring can be modified to achieve selectivity and improve physicochemical properties.
A notable target for which this scaffold is relevant is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[5][6][7][8] Inhibition of IRAK4 is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[6][7][8]
Quantitative Data: IRAK4 Inhibition by Piperidine-Pyrimidine Analogs
While specific data for the title compound is not available in the public domain, the following table summarizes the activity of structurally related pyrazolopyrimidine IRAK4 inhibitors, demonstrating the potential of this chemical space.
| Compound ID | IRAK4 IC50 (nM) | IRAK1 IC50 (nM) | Cell-Based Assay (IL-6 Inhibition) IC50 (nM) | Reference |
| Compound 23 | 6.1 ± 0.4 | 84 ± 10 | Not Reported | [5] |
| Compound 26 | 6.5 ± 0.9 | 66 ± 5.2 | Not Reported | [5] |
| Compound 30 | 1.1 ± 0.4 | 56 ± 9.7 | Not Reported | [5] |
| Compound 31 | 6.5 ± 0.9 | Not Reported | Not Reported | [5] |
| Compound 32 | 35 ± 9.0 | >20,000 | Not Reported | [5] |
PROTAC Linker Synthesis
The title compound's methyl ester, Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, is commercially available as a PROTAC linker.[4][9][10] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[4] The linker component of a PROTAC is crucial for establishing a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11] The piperidine-pyrimidine structure provides a rigid and chemically versatile linker that can be readily incorporated into PROTAC design. The bromine atom allows for facile attachment of either the target protein binder or the E3 ligase ligand.
Signaling Pathway
IRAK4 Signaling Pathway
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Upon ligand binding to TLRs or IL-1R, the receptor complex recruits the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This results in the production of pro-inflammatory cytokines and chemokines. Inhibition of IRAK4 blocks this entire cascade, making it an attractive therapeutic target for inflammatory diseases.[5][6][7][8]
Caption: IRAK4 signaling pathway and the point of inhibition.
Experimental Protocols
Protocol 1: General Synthesis of a 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxamide Derivative
This protocol describes a general method for the amidation of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (3.0 eq).
-
Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.
Protocol 2: IRAK4 Kinase Inhibition Assay (Biochemical)
This protocol outlines a general procedure for evaluating the inhibitory activity of a compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Peptide substrate (e.g., a generic kinase substrate with a tyrosine or serine/threonine residue)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant IRAK4 enzyme, and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for IRAK4.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the amount of ADP generated and thus indicative of kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Protocol 3: Cell-Based Assay for IRAK4 Inhibition (IL-6 Production)
This protocol describes a method to assess the functional inhibition of the IRAK4 pathway in a cellular context by measuring the production of the pro-inflammatory cytokine IL-6.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound (dissolved in DMSO)
-
Human IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce the TLR4/IRAK4 signaling pathway.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the amount of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of IL-6 production for each compound concentration compared to a vehicle-treated (DMSO) control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Experimental Workflow
Caption: A typical workflow for fragment-based drug discovery.
References
- 1. WO2023250029A1 - Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various coupling reactions involving 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid , a versatile building block in medicinal chemistry. The protocols cover Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to functionalize the pyrimidine ring, as well as amide bond formation to derivatize the carboxylic acid moiety.
Introduction
This compound is a valuable scaffold for the synthesis of novel compounds in drug discovery. The presence of a bromo-pyrimidine group allows for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the C5 position. The piperidine-3-carboxylic acid moiety provides a handle for further modification, most commonly through amide bond formation, allowing for the exploration of structure-activity relationships. Piperidine and pyrimidine cores are prevalent in a wide range of biologically active molecules, including kinase inhibitors and central nervous system agents.[1][2]
Part 1: Cross-Coupling Reactions at the Pyrimidine Core
The bromine atom on the pyrimidine ring serves as a versatile handle for introducing aryl, heteroaryl, alkynyl, and amino groups via palladium-catalyzed cross-coupling reactions. A key consideration for these reactions is the potential interference of the free carboxylic acid. The carboxylate can coordinate to the palladium catalyst, potentially leading to deactivation.[3] Therefore, two general approaches are presented: direct coupling with the free acid and coupling after protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester). The choice of strategy may depend on the specific substrates and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine ring and a variety of boronic acids or esters.[4] This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound (or its ester derivative) with an arylboronic acid.
Materials:
-
This compound (or its corresponding ester) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, Toluene/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (or its ester), the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Stir the reaction mixture at 80-100 °C for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ | DME/H₂O | 90 | 12 | 75-90 |
| 2 | PdCl₂(dppf) (3 mol%) | dppf | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 80-95 |
| 3 | Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | Cs₂CO₃ | Toluene/H₂O | 110 | 6 | 85-98 |
Yields are typical for couplings of similar bromopyrimidine substrates and may vary depending on the specific boronic acid used.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between the bromopyrimidine and a terminal alkyne, providing access to alkynyl-substituted pyrimidines.[5]
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound (or its ester) with a terminal alkyne.
Materials:
-
This compound (or its ester) (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the bromopyrimidine substrate, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 3-16 hours, monitoring by TLC or LC-MS.
-
After completion, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Palladium Catalyst | Copper Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (3 mol%) | CuI (6 mol%) | Et₃N | THF | RT | 12 | 70-85 |
| 2 | Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | DIPA | DMF | 50 | 6 | 75-90 |
| 3 | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | CuI (5 mol%) | Et₃N | Acetonitrile | RT | 8 | 80-95 |
Yields are based on reactions with similar bromopyrimidine substrates and may vary.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing the coupling of the bromopyrimidine with a wide range of primary and secondary amines.[6][7]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound (or its ester).
Materials:
-
This compound (or its ester) (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., BINAP, XPhos, RuPhos) (1.2-2.0 equiv relative to Pd)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the palladium pre-catalyst and the ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add the bromopyrimidine substrate, the amine, and the base.
-
Stir the reaction mixture at 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2 mol%) | BINAP (3 mol%) | NaOt-Bu | Toluene | 100 | 18 | 70-90 |
| 2 | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 12 | 75-95 |
| 3 | RuPhos Pd G3 (3 mol%) | - | Cs₂CO₃ | t-BuOH | 90 | 24 | 65-85 |
Yields are typical for aminations of similar bromo-heteroaryl substrates and may vary.
Part 2: Amide Coupling of the Carboxylic Acid
The carboxylic acid moiety of this compound can be readily coupled with a variety of amines to form amides. Standard peptide coupling reagents are effective for this transformation.[8][9]
Experimental Protocol: Amide Coupling
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Coupling agent (e.g., HATU, EDC/HOBt) (1.1-1.3 equiv)
-
Base (e.g., DIPEA, Et₃N) (2-3 equiv)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound in the solvent in a round-bottom flask.
-
Add the amine and the base to the solution.
-
In a separate flask, dissolve the coupling agent in the solvent.
-
Add the solution of the coupling agent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Common Amide Coupling Reagents and Conditions
| Entry | Coupling Reagent | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | HATU | - | DIPEA | DMF | RT | 6 | 85-98 |
| 2 | EDC | HOBt | Et₃N | DCM | RT | 12 | 80-95 |
| 3 | T3P | - | Pyridine | Ethyl Acetate | RT | 8 | 75-90 |
Yields are generally high for standard amide couplings but can be substrate-dependent.
Experimental Workflow: Amide Coupling
Caption: General workflow for an amide coupling reaction.
Part 3: Biological Context and Signaling Pathways
Derivatives of pyrimidine and piperidine are known to interact with a multitude of biological targets. For instance, pyrimidine-based compounds have been developed as inhibitors of various kinases that are crucial in cancer cell signaling. One such pathway is the Focal Adhesion Kinase (FAK) signaling pathway, which is involved in cell proliferation and metastasis.[1] Another important pathway in cancer, particularly breast cancer, is the CDK4/6-Rb-E2F pathway, which is also targeted by pyrimidine-containing drugs.[1]
Signaling Pathway Diagram: Inhibition of FAK and CDK4/6 Pathways
Caption: Inhibition of FAK and CDK4/6 signaling pathways by pyrimidine-piperidine derivatives.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. The methods described are based on established chemical principles and purification techniques commonly applied to analogous heterocyclic carboxylic acids, including piperidine and pyrimidine derivatives. These protocols are intended to serve as a starting point for the development of a robust purification strategy.
Overview of Purification Strategies
The purification of this compound can be approached through several effective methods. The choice of technique will depend on the nature and quantity of impurities, the desired final purity, and the scale of the purification. The principal methods covered in this guide are:
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility.
-
Flash Column Chromatography: A preparative liquid chromatography technique for separating compounds based on their polarity.
-
Acid-Base Extraction: A liquid-liquid extraction method that leverages the acidic and basic properties of the target compound to separate it from neutral impurities.
Recrystallization Protocol
Recrystallization is often a highly effective method for removing small amounts of impurities from a solid sample, yielding a product with high purity. The key to successful recrystallization is the selection of an appropriate solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Experimental Protocol:
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.
-
Suitable single-solvent systems for compounds with similar structures, such as bromopyridines, often include polar solvents like ethanol, methanol, or isopropanol.
-
A mixed-solvent system, such as ethanol/water or acetone/hexane, can also be effective. In this case, the compound should be soluble in the "good" solvent (e.g., ethanol) and insoluble in the "poor" solvent (e.g., water or hexane).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent or the "good" solvent of a mixed-solvent pair.
-
Heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. If using a mixed-solvent system, add the "good" solvent until the solid dissolves, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify the solution.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Data Presentation:
| Parameter | Experimental Value | Notes |
| Starting Mass of Crude Product (g) | ||
| Recrystallization Solvent System | e.g., Ethanol/Water (v/v) | |
| Volume of Solvent Used (mL) | ||
| Mass of Purified Product (g) | ||
| Yield (%) | ||
| Purity Before Recrystallization (%) | Determined by HPLC, NMR, etc. | |
| Purity After Recrystallization (%) | Determined by HPLC, NMR, etc. | |
| Melting Point (°C) |
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Flash Column Chromatography Protocol
Flash column chromatography is a versatile technique for purifying larger quantities of material or for separating complex mixtures. For a carboxylic acid like the target compound, both normal-phase and reversed-phase chromatography can be considered.
Normal-Phase Flash Chromatography:
This method separates compounds based on their polarity, with more polar compounds having a stronger affinity for the stationary phase (typically silica gel).
Experimental Protocol:
-
Solvent System Selection:
-
Use thin-layer chromatography (TLC) to determine a suitable eluent system.
-
A good starting point for acidic compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
To improve the peak shape and reduce tailing of the carboxylic acid, a small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent. A typical Rf value for the target compound on TLC should be around 0.2-0.4 for optimal separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column.
-
Allow the silica to settle, and then flush the column with the eluent to ensure a well-packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, applying positive pressure (e.g., with compressed air or a pump).
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Data Presentation:
| Parameter | Experimental Value | Notes |
| Mass of Crude Product Loaded (g) | ||
| Stationary Phase | e.g., Silica Gel (60 Å, 40-63 µm) | |
| Mobile Phase | e.g., Dichloromethane/Methanol/Acetic Acid (95:4.5:0.5) | |
| Mass of Purified Product (g) | ||
| Yield (%) | ||
| Purity Before Chromatography (%) | Determined by HPLC, NMR, etc. | |
| Purity After Chromatography (%) | Determined by HPLC, NMR, etc. |
Workflow for Flash Column Chromatography:
Caption: General workflow for flash column chromatography purification.
Acid-Base Extraction Protocol
This technique is particularly useful for separating acidic or basic compounds from neutral impurities. This compound is amphoteric, possessing both a carboxylic acid group (acidic) and a piperidine nitrogen (basic). This allows for purification by converting it into a water-soluble salt.
Experimental Protocol:
-
Dissolution:
-
Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
-
Basification and Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an aqueous basic solution, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.
-
Shake the funnel vigorously and then allow the layers to separate. The carboxylate salt of the target compound will be in the aqueous layer, while non-acidic impurities will remain in the organic layer.
-
Separate the aqueous layer.
-
-
Acidification and Re-extraction:
-
Cool the collected aqueous layer in an ice bath.
-
Slowly add an aqueous acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (pH ~2-3), which will precipitate the purified carboxylic acid.
-
Extract the precipitated product back into a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Washing and Drying:
-
Wash the organic layer containing the purified product with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation:
| Parameter | Experimental Value | Notes |
| Starting Mass of Crude Product (g) | ||
| Organic Solvent for Dissolution | e.g., Ethyl Acetate | |
| Aqueous Base for Extraction | e.g., 1 M NaOH | |
| Aqueous Acid for Precipitation | e.g., 1 M HCl | |
| Mass of Purified Product (g) | ||
| Yield (%) | ||
| Purity Before Extraction (%) | Determined by HPLC, NMR, etc. | |
| Purity After Extraction (%) | Determined by HPLC, NMR, etc. |
Workflow for Acid-Base Extraction:
Characterization of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid: A Guide to Analytical Techniques
Abstract
This application note provides a comprehensive overview of the analytical techniques for the characterization of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid , a heterocyclic compound of interest in pharmaceutical and chemical research. The molecular formula of this compound is C₁₀H₁₂BrN₃O₂ with a molecular weight of 286.13 g/mol .[1][2][3] This document outlines detailed protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The provided methodologies are intended to guide researchers, scientists, and drug development professionals in the comprehensive analysis of this and structurally related compounds.
Introduction
This compound is a substituted heterocyclic compound containing a pyrimidine ring, a piperidine ring, and a carboxylic acid functional group. The presence of these distinct structural motifs, along with a bromine atom, necessitates a multi-faceted analytical approach for unambiguous characterization. Accurate determination of its chemical structure, purity, and physicochemical properties is crucial for its application in drug discovery and development. This note details the application of key analytical techniques to ensure the identity and quality of this compound.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of this compound. Note: The NMR and Mass Spectrometry data are predicted based on the chemical structure and data from similar compounds, as specific experimental data is not publicly available.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | s | 2H | H-4', H-6' (Pyrimidine ring) |
| ~4.5 - 4.7 | m | 1H | H-2 (Piperidine ring) |
| ~3.8 - 4.0 | m | 1H | H-6eq (Piperidine ring) |
| ~3.0 - 3.2 | m | 1H | H-6ax (Piperidine ring) |
| ~2.8 - 3.0 | m | 1H | H-3 (Piperidine ring) |
| ~2.0 - 2.2 | m | 1H | H-4eq (Piperidine ring) |
| ~1.8 - 2.0 | m | 1H | H-4ax (Piperidine ring) |
| ~1.6 - 1.8 | m | 2H | H-5 (Piperidine ring) |
| ~12.5 | br s | 1H | -COOH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~174.0 | -COOH |
| ~161.0 | C-2' (Pyrimidine ring) |
| ~158.0 | C-4', C-6' (Pyrimidine ring) |
| ~108.0 | C-5' (Pyrimidine ring) |
| ~52.0 | C-2 (Piperidine ring) |
| ~45.0 | C-6 (Piperidine ring) |
| ~41.0 | C-3 (Piperidine ring) |
| ~28.0 | C-4 (Piperidine ring) |
| ~24.0 | C-5 (Piperidine ring) |
Solvent: DMSO-d₆
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 286/288 | [M+H]⁺ molecular ion peak (with bromine isotope pattern) |
| 242/244 | [M+H - CO₂]⁺ |
| 207 | [M+H - Br]⁺ |
Table 4: Elemental Analysis Data
| Element | Theoretical % |
| Carbon (C) | 41.98 |
| Hydrogen (H) | 4.23 |
| Bromine (Br) | 27.92 |
| Nitrogen (N) | 14.68 |
| Oxygen (O) | 11.18 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution; sonication may be used if necessary.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard pulse program.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and determine the multiplicity of each peak.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern for structural confirmation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Observe the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion.[4][5]
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and for quantitative analysis.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity by the area percentage method.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum before running the sample.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Interpretation: Identify characteristic absorption bands for the functional groups present, such as O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=N and C=C stretches (pyrimidine ring), and C-Br stretch.
Elemental Analysis
Objective: To determine the elemental composition (C, H, N, Br) of the compound.
Methodology:
-
Sample Preparation: A precisely weighed amount of the dry, pure compound is required.
-
Instrumentation: Use a CHN analyzer for carbon, hydrogen, and nitrogen content. Bromine content can be determined by methods such as ion chromatography after combustion.
-
Analysis: The sample is combusted in a furnace, and the resulting gases are quantitatively analyzed.
-
Comparison: Compare the experimentally determined weight percentages of each element with the theoretical values calculated from the molecular formula.
Conclusion
The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. A combination of NMR and mass spectrometry is essential for unambiguous structural elucidation, while HPLC is the standard for purity determination. FTIR and elemental analysis provide complementary information to confirm the presence of key functional groups and the elemental composition, respectively. Adherence to these methodologies will ensure the generation of high-quality, reliable data for this and other related compounds in a research and development setting.
References
Navigating the Structure-Activity Relationship Landscape of Pyrimidine-Piperidine Carboxylic Acids in Drug Discovery
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery, understanding the structure-activity relationship (SAR) of novel chemical entities is paramount. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals focused on the therapeutic potential of molecules centered around the 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid scaffold. While specific SAR studies on this exact molecule are not extensively published, this guide leverages established principles from related pyrimidine and piperidine derivatives to outline a strategic approach to its investigation.
The pyrimidine ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the piperidine moiety is a prevalent scaffold in pharmaceuticals, known to influence physicochemical properties and biological activity.[3][4][5] The combination of these two pharmacophoric elements with a carboxylic acid group, a common feature for interacting with biological targets, presents a promising starting point for the development of novel therapeutics.
Conceptual Framework for SAR Studies
A systematic exploration of the this compound scaffold would involve the synthesis and biological evaluation of analogs with modifications at three key positions: the pyrimidine ring, the piperidine ring, and the carboxylic acid. The following diagram illustrates a logical workflow for such an SAR investigation.
Caption: A logical workflow for the structure-activity relationship (SAR) study of novel analogs.
Hypothetical Application Note: Targeting Kinase Signaling Pathways
Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a hypothetical application of this compound could be as an inhibitor of a protein kinase involved in a disease-relevant signaling pathway. The following diagram illustrates a simplified kinase signaling cascade that could be targeted.
Caption: A simplified kinase signaling cascade potentially targeted by the inhibitor.
Experimental Protocols
While specific protocols for this compound are not available, the following are generalized experimental protocols that would be adapted for its SAR studies.
General Procedure for Suzuki Coupling (Modification of the Pyrimidine Ring)
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture) is added the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).
-
Reaction Conditions: The reaction mixture is degassed with nitrogen or argon and heated to 80-100 °C for 2-12 hours, with reaction progress monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or preparative HPLC to yield the desired analog.
General Protocol for a Kinase Inhibition Assay (Primary Screening)
This protocol is a general guideline for an in vitro kinase assay, for example, using a fluorescence-based method.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the target kinase in assay buffer.
-
Prepare a stock solution of the kinase substrate and ATP in assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the test compound dilutions to the wells of a microplate.
-
Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Add the detection reagent and incubate to allow for signal development.
-
-
Data Analysis:
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.
-
Quantitative Data Presentation
As SAR studies progress, the collected data should be organized into a structured table for clear comparison of the biological activity of the synthesized analogs.
Table 1: Hypothetical SAR Data for Analogs of this compound
| Compound ID | R (Modification at Pyrimidine C5) | R' (Modification at Carboxylic Acid) | Kinase A IC₅₀ (µM) | Cell Proliferation EC₅₀ (µM) |
| Lead | -Br | -OH | >50 | >50 |
| 1a | -Phenyl | -OH | 15.2 | 25.8 |
| 1b | -4-Methoxyphenyl | -OH | 8.7 | 12.3 |
| 1c | -3-Pyridyl | -OH | 5.1 | 9.5 |
| 2a | -Phenyl | -OCH₃ | 25.6 | 40.1 |
| 2b | -Phenyl | -NH₂ | 12.3 | 18.9 |
This table presents hypothetical data for illustrative purposes.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Although direct SAR studies are not yet in the public domain, the principles and protocols outlined in this document provide a robust framework for initiating such an investigation. By systematically modifying the core structure and evaluating the biological activity of the resulting analogs, researchers can elucidate the key structural determinants of activity and optimize the scaffold for improved potency, selectivity, and drug-like properties. The versatile nature of the pyrimidine and piperidine moieties suggests that this scaffold could be adapted to target a wide range of biological targets beyond kinases, opening up numerous avenues for future drug discovery efforts.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 3. nbinno.com [nbinno.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formation of an amide bond between 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid and a primary or secondary amine. The described methods are based on widely used and robust coupling chemistries suitable for molecules containing heteroaromatic and piperidine moieties.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development. The target carboxylic acid, this compound, is a valuable building block incorporating a bromopyrimidine group, which can serve as a handle for further functionalization (e.g., through cross-coupling reactions), and a piperidine-3-carboxylic acid scaffold, a common motif in bioactive molecules. The successful coupling of this acid with a variety of amines is crucial for the synthesis of novel chemical entities for screening and development.
This document outlines two reliable protocols for the amide coupling reaction: one utilizing HATU, a highly efficient uronium-based coupling reagent, and another employing the classic EDC/HOBt carbodiimide system.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity and used as supplied from commercial sources. Anhydrous solvents are recommended, particularly for the HATU protocol, to prevent hydrolysis of the coupling reagent and activated species.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent the introduction of moisture and oxygen, which can lead to side reactions.
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
-
Work-up and Purification: Standard aqueous work-up procedures are generally sufficient to remove water-soluble byproducts. Purification of the final amide product is typically achieved by flash column chromatography on silica gel or by preparative reverse-phase HPLC.
Data Presentation: Reagent Summary
For a typical small-scale reaction (e.g., 0.5 mmol of the carboxylic acid), the following stoichiometry is recommended.
| Reagent | Protocol 1: HATU | Protocol 2: EDC/HOBt | Role |
| This compound | 1.0 eq | 1.0 eq | Carboxylic acid component |
| Amine (R-NH₂) | 1.1 - 1.2 eq | 1.1 - 1.2 eq | Nucleophile |
| HATU | 1.1 - 1.2 eq | - | Coupling reagent; activates the carboxylic acid by forming a highly reactive O-acylisourea ester. |
| EDC·HCl | - | 1.2 - 1.5 eq | Coupling reagent; carbodiimide that activates the carboxylic acid. |
| HOBt | - | 1.2 - 1.5 eq | Additive; suppresses racemization and forms a more reactive HOBt ester.[1] |
| DIPEA (N,N-Diisopropylethylamine) | 2.0 - 3.0 eq | 2.0 - 3.0 eq | Non-nucleophilic base; neutralizes acidic byproducts and maintains a basic reaction environment. |
| Anhydrous DMF or DCM | q.s. | q.s. | Solvent |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is often preferred for its high efficiency, rapid reaction times, and suitability for coupling sterically hindered or electron-deficient amines.[2][3]
Materials:
-
This compound
-
Amine of interest
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in a minimal amount of anhydrous DMF or DCM.
-
Add the amine of interest (1.1 - 1.2 eq) to the solution.
-
Add HATU (1.1 - 1.2 eq) to the reaction mixture.
-
Finally, add DIPEA (2.0 - 3.0 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation. The use of HOBt as an additive helps to minimize side reactions and potential racemization if the amine component is chiral.[4][5][6]
Materials:
-
This compound
-
Amine of interest
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and HOBt (1.2 - 1.5 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Add the amine of interest (1.1 - 1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 - 1.5 eq) portion-wise to the cold reaction mixture.
-
Add DIPEA or TEA (2.0 - 3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final amide.
Visualizations
Caption: Workflow for HATU-mediated amide bond formation.
Caption: Workflow for EDC/HOBt-mediated amide bond formation.
References
- 1. researchgate.net [researchgate.net]
- 2. asiaresearchnews.com [asiaresearchnews.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. growingscience.com [growingscience.com]
Application Notes and Protocols for Parallel Synthesis Utilizing 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the bifunctional building block, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid , in parallel synthesis for the rapid generation of diverse chemical libraries. This scaffold is of significant interest in medicinal chemistry, offering two distinct points for diversification: the 5-bromopyrimidine moiety, amenable to a variety of cross-coupling reactions, and the piperidine-3-carboxylic acid group, ideal for amide bond formation.
Introduction
Parallel synthesis is a cornerstone of modern drug discovery, enabling the efficient creation of large, focused libraries of compounds for high-throughput screening.[1][2][3] The title compound serves as an excellent starting point for diversity-oriented synthesis due to its orthogonal reactive sites. The 5-bromopyrimidine can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of aryl and heteroaryl substituents.[4][5][6] Concurrently or sequentially, the carboxylic acid on the piperidine ring can be coupled with a diverse set of amines to generate a library of amides. This dual-functionalization strategy allows for the exploration of vast chemical space around a core scaffold that is prevalent in many biologically active molecules.
Core Structure and Diversification Strategy
The general workflow for the parallel synthesis using this compound involves a two-step diversification process. This strategy allows for the generation of a large library of compounds from a single, advanced intermediate.
Caption: A two-step parallel synthesis workflow for library generation.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for automated or manual parallel synthesis platforms. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Parallel Suzuki-Miyaura Coupling of the 5-Bromopyrimidine Core
This protocol describes the palladium-catalyzed cross-coupling of the 5-bromopyrimidine scaffold with a library of boronic acids.
Materials:
-
This compound
-
A library of aryl or heteroaryl boronic acids (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Parallel reaction block or multi-well plates
Procedure:
-
To an array of reaction vessels, add this compound (1.0 equivalent).
-
Add the corresponding boronic acid (1.2 - 1.5 equivalents) to each respective vessel.
-
Add the base (2-3 equivalents).
-
In a separate vial, prepare a stock solution of the palladium catalyst in the chosen solvent.
-
Under an inert atmosphere, dispense the catalyst solution to each reaction vessel.
-
Seal the reaction vessels and heat to the desired temperature (typically 80-120 °C) with stirring for 4-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reactions to room temperature.
-
Perform a parallel workup, which may include filtration to remove the catalyst, followed by an extractive workup.
-
The resulting library of 5-substituted pyrimidine intermediates can be purified by parallel flash chromatography or used directly in the next step if sufficiently pure.
Summary of Suzuki-Miyaura Coupling Conditions:
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other suitable Pd catalysts | [4][5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [4][5] |
| Solvent | 1,4-Dioxane, DME, Toluene/H₂O | [4][5] |
| Temperature | 80 - 120 °C | [5] |
| Equivalents of Boronic Acid | 1.2 - 1.5 | [4] |
Protocol 2: Parallel Amide Coupling of the Piperidine-3-Carboxylic Acid Moiety
This protocol outlines the coupling of the library of 5-substituted pyrimidine intermediates with a diverse set of primary and secondary amines.
Materials:
-
Library of 5-substituted pyrimidine intermediates from Protocol 1
-
A library of primary or secondary amines (1.1 - 1.5 equivalents)
-
Coupling agent (e.g., HATU, HBTU, EDC/HOBt) (1.1 - 1.5 equivalents)
-
Base (e.g., DIPEA, Et₃N) (2-4 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Parallel reaction block or multi-well plates
Procedure:
-
To an array of reaction vessels containing the 5-substituted pyrimidine intermediates (1.0 equivalent), add the anhydrous solvent.
-
Add the corresponding amine (1.1 - 1.5 equivalents) to each respective vessel.
-
Add the base (2-4 equivalents).
-
In a separate vial, prepare a stock solution of the coupling agent in the chosen solvent.
-
Dispense the coupling agent solution to each reaction vessel.
-
Seal the reaction vessels and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, perform a parallel workup, which may involve quenching the reaction, followed by an extractive workup.
-
The final compound library can be purified by parallel purification techniques such as mass-directed preparative HPLC.
Summary of Amide Coupling Conditions:
| Parameter | Condition |
| Coupling Agent | HATU, HBTU, EDC/HOBt |
| Base | DIPEA, Et₃N |
| Solvent | DMF, DCM |
| Temperature | Room Temperature |
| Equivalents of Amine | 1.1 - 1.5 |
Logical Relationship of Diversification
The two-step diversification strategy allows for the systematic exploration of the chemical space around the core scaffold. The choice of reactants for each step directly influences the properties of the final compounds.
Caption: Relationship between inputs, reactions, and the final library.
Data Presentation
The success of each reaction in the parallel synthesis can be quantified by yield and purity, which should be tabulated for clear comparison across the library.
Example Table for Suzuki Coupling Results:
| Boronic Acid (R1) | Yield (%) | Purity (%) (by LC-MS) |
| Phenylboronic acid | 85 | >95 |
| 4-Methoxyphenylboronic acid | 82 | >95 |
| 3-Thiopheneboronic acid | 75 | >90 |
| ... | ... | ... |
Example Table for Amide Coupling Results:
| Amine (R2) | Yield (%) | Purity (%) (by LC-MS) |
| Benzylamine | 92 | >98 |
| Morpholine | 88 | >95 |
| (R)-1-Phenylethylamine | 90 | >97 |
| ... | ... | ... |
Conclusion
The use of "this compound" in parallel synthesis provides a robust and efficient platform for the generation of diverse libraries of drug-like molecules. The orthogonal reactivity of the bromopyrimidine and carboxylic acid moieties allows for a systematic and high-throughput approach to explore structure-activity relationships, making it a valuable tool for modern drug discovery programs. The protocols and data presentation formats outlined in these notes are intended to serve as a guide for researchers to effectively implement this versatile building block in their discovery efforts.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Cellular Assays for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid Derivatives
Introduction
Derivatives of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid represent a class of heterocyclic compounds with significant potential in drug discovery and development. The pyrimidine and piperidine scaffolds are prevalent in medicinal chemistry, often associated with a wide range of biological activities.[1] Pyrimidine derivatives, in particular, are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[1] Cellular assays are crucial for evaluating the biological effects of these derivatives, elucidating their mechanism of action, and determining their therapeutic potential. This document provides an overview of key cellular assays and detailed protocols relevant to the preclinical evaluation of this compound class.
Potential Therapeutic Applications
-
Anticancer Activity: Many pyrimidine derivatives have been explored as anticancer agents due to their ability to interfere with cellular processes critical for cancer cell proliferation and survival.[1][2][3] Assays focusing on cytotoxicity, cell viability, and inhibition of specific signaling pathways are essential.
-
Anti-inflammatory Effects: Compounds with pyrimidine moieties have shown potential as anti-inflammatory agents.[1] Cellular assays for this application typically involve measuring the inhibition of inflammatory mediators or pathways in relevant cell types.
-
Enzyme Inhibition: The structural features of these derivatives make them candidates for enzyme inhibitors, such as kinase inhibitors, which are pivotal in various diseases.[3] In vitro enzyme assays followed by cell-based assays are standard screening funnels.
Data Presentation
The following tables represent illustrative data from typical cellular assays performed on a hypothetical series of this compound derivatives.
Table 1: Cytotoxicity of "this compound" Derivatives in A549 Lung Carcinoma Cells.
| Compound ID | Derivative Substitution | IC₅₀ (µM) after 48h |
| LEAD-001 | Unsubstituted | 15.2 |
| LEAD-002 | 4-fluoro-phenyl at C3 | 8.7 |
| LEAD-003 | 3-chloro-phenyl at C3 | 12.1 |
| LEAD-004 | 4-methoxy-phenyl at C3 | 25.4 |
| Doxorubicin | Positive Control | 0.9 |
IC₅₀ values were determined using a standard MTT assay. Data is representative and for illustrative purposes only.
Table 2: Kinase Inhibitory Activity of Lead Compounds.
| Compound ID | Target Kinase | In Vitro IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| LEAD-002 | EGFR | 55 | 250 |
| LEAD-002 | VEGFR2 | 120 | 850 |
| Staurosporine | Positive Control | 5 | 20 |
In vitro IC₅₀ was determined using a biochemical assay with recombinant kinase. Cellular IC₅₀ was determined by measuring the inhibition of substrate phosphorylation in a cell-based assay. Data is representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of the compounds on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Human cancer cell line (e.g., A549)
-
DMEM or RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
-
Seed 5,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with medium and DMSO only as a vehicle control, and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Western Blot for Phospho-Protein Levels
This protocol is used to assess the inhibitory effect of compounds on a specific signaling pathway by measuring the phosphorylation status of a target protein.
Materials:
-
Cell line expressing the target of interest
-
6-well plates
-
Test compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated form of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds at desired concentrations for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target protein as a loading control.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Visualizations
Caption: General workflow for screening chemical compounds.
Caption: Potential inhibition of a kinase signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route is a two-step process. It begins with a nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-5-bromopyrimidine (typically 2-chloro- or 2,5-dibromopyrimidine) and an ester of piperidine-3-carboxylic acid (such as ethyl nipecotate). This is followed by the hydrolysis of the resulting ester intermediate to yield the final carboxylic acid product.
Q2: Which starting pyrimidine is preferred, 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine?
A2: Both can be used. 2-Chloro-5-bromopyrimidine is often preferred due to the higher reactivity of the chloro group as a leaving group in SNAr reactions on electron-deficient rings like pyrimidine. However, 2,5-dibromopyrimidine can also be used, with the substitution occurring selectively at the more reactive 2-position.
Q3: Why is an ester of piperidine-3-carboxylic acid used instead of the free acid in the first step?
A3: The free carboxylic acid can interfere with the SNAr reaction in several ways. Its acidic proton can react with the base required for the reaction, and the carboxylate group can potentially coordinate with reagents. Using an ester protects the carboxylic acid functionality, which can be deprotected in a subsequent step.
Q4: What is a typical yield for this synthesis?
A4: The overall yield for the two-step synthesis can vary significantly based on the optimization of reaction conditions. Generally, the SNAr step can proceed in good to excellent yields (70-95%), while the hydrolysis step is also typically high-yielding (over 90%). An overall yield of 60-85% is a reasonable expectation with optimized protocols.
Troubleshooting Guide
Low Yield in Step 1: Synthesis of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials (2-halo-5-bromopyrimidine remains) | 1. Insufficient reaction temperature or time: The SNAr reaction may be too slow under the current conditions. 2. Ineffective base: The base may not be strong enough to deprotonate the piperidine nitrogen or neutralize the generated HCl/HBr. 3. Poor solvent choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction. | 1. Increase temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor for side product formation by TLC. Increase reaction time: Extend the reaction time and monitor progress by TLC. 2. Use a stronger base: Switch to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate. 3. Change solvent: Consider using a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions. |
| Formation of multiple unidentified side products | 1. Reaction temperature is too high: Excessive heat can lead to decomposition or side reactions. 2. Presence of water: Moisture can lead to hydrolysis of the starting materials or intermediates. 3. Di-substitution on the pyrimidine ring (if using 2,5-dibromopyrimidine): A second piperidine molecule may displace the second bromine atom. | 1. Lower the reaction temperature: Find the minimum temperature required for a reasonable reaction rate. 2. Use anhydrous conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. 3. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the piperidine ester. Avoid a large excess. |
| Difficulty in purifying the product ester | Co-elution with starting materials or byproducts: The polarity of the product may be similar to that of impurities. | Optimize chromatography conditions: - Try a different solvent system for column chromatography (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol). - Consider using a different stationary phase (e.g., alumina). Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
Low Yield in Step 2: Hydrolysis of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete hydrolysis (starting ester remains) | 1. Insufficient base or acid: The amount of hydrolyzing agent may be insufficient for complete reaction. 2. Short reaction time or low temperature: The hydrolysis may be slow under the current conditions. 3. Poor solubility of the ester: The ester may not be fully dissolved in the reaction medium. | 1. Increase the amount of base/acid: Use a larger excess of the hydrolyzing agent (e.g., 3-5 equivalents of LiOH or NaOH). 2. Increase temperature and/or time: Heat the reaction mixture (e.g., to 50-60°C) and/or extend the reaction time. Monitor by TLC. 3. Add a co-solvent: Use a mixture of solvents like THF/water or methanol/water to ensure the ester is fully dissolved. |
| Product is difficult to isolate after workup | Product remains in the aqueous layer: The product may be soluble in water, especially at neutral or basic pH. | Adjust pH carefully: During workup, acidify the aqueous layer to a pH of ~3-4 with a suitable acid (e.g., 1M HCl) to protonate the carboxylic acid and decrease its water solubility, causing it to precipitate or be extractable with an organic solvent. |
| Product degradation | Harsh hydrolysis conditions: Strong acidic or basic conditions at high temperatures for extended periods can potentially lead to degradation of the pyrimidine ring. | Use milder conditions: - For base hydrolysis, use lithium hydroxide (LiOH) at room temperature or slightly elevated temperatures. - For acid hydrolysis, use a milder acid or lower the temperature. |
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Step 1
| Parameter | Protocol A | Protocol B |
| Pyrimidine Reactant | 2,5-Dibromopyrimidine | 2-Chloro-5-bromopyrimidine |
| Piperidine Reactant | Ethyl nipecotate | Ethyl nipecotate |
| Base | K₂CO₃ | DIPEA |
| Solvent | DMF | Acetonitrile |
| Temperature | 80°C | Reflux |
| Reaction Time | 12 hours | 16 hours |
| Typical Yield | 75-85% | 80-90% |
Table 2: Representative Reaction Conditions and Yields for Step 2
| Parameter | Protocol C | Protocol D |
| Starting Material | Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate | Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate |
| Reagent | LiOH·H₂O | 6M HCl |
| Solvent | THF/Water (1:1) | Dioxane |
| Temperature | 50°C | 100°C |
| Reaction Time | 4 hours | 6 hours |
| Typical Yield | >90% | >90% |
Experimental Protocols
Protocol for Step 1: Synthesis of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate
Materials:
-
2-Chloro-5-bromopyrimidine (1.0 eq)
-
Ethyl piperidine-3-carboxylate (Ethyl nipecotate) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To a stirred solution of 2-chloro-5-bromopyrimidine in anhydrous acetonitrile, add ethyl piperidine-3-carboxylate followed by diisopropylethylamine.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure ester.
Protocol for Step 2: Synthesis of this compound
Materials:
-
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF) and Water (1:1 mixture)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester in a 1:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate and heat the mixture to 50°C.
-
Stir the reaction until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.
Visualizations
Caption: A workflow diagram for the synthesis of this compound.
Technical Support Center: Analysis of Byproducts in the Synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating reaction byproducts during the synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound?
A1: Impurities can originate from various stages of the manufacturing process.[1] The most common sources include raw materials, residual solvents, byproducts from side reactions, degradation products, and contaminants from manufacturing equipment.[1] For this specific synthesis, likely sources include incomplete reaction of starting materials, side reactions involving the pyrimidine ring, and potential degradation of the final product under certain conditions.
Q2: What are the most critical parameters to control during pyrimidine synthesis to minimize byproduct formation?
A2: Key parameters to control include reaction temperature, reagent stoichiometry, and atmosphere control.[2] Many reactions in heterocyclic chemistry are sensitive to air or moisture, so conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield and reduce byproducts.[2] Additionally, the purity of starting materials is crucial, as impurities or residual moisture can interfere with the reaction.[2]
Q3: Which analytical techniques are most effective for identifying and quantifying byproducts in this reaction?
A3: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) is a standard for separating a wide range of compounds, while Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for rapid structural identification of impurities.[3][4] For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile impurities.[3]
Q4: Why is impurity profiling important in drug development?
A4: Impurity profiling is essential for ensuring the safety, efficacy, and quality of pharmaceutical products.[1] Even trace amounts of impurities can affect the therapeutic performance or pose risks to patients.[1] Knowledge of impurity structures allows for modifications to the synthetic process to minimize their formation and is a requirement for regulatory compliance with organizations like the International Conference on Harmonization (ICH).[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Low reaction yield is a common challenge in pyrimidine synthesis.[2] The following table outlines potential causes and solutions.
| Potential Cause | Suggested Solution |
| Impure Starting Materials | Ensure all reactants are of high purity and thoroughly dried before use.[2] |
| Incorrect Reagent Stoichiometry | Carefully calculate and precisely measure the molar ratios of all reactants.[2] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A low temperature may not overcome the activation energy, while a high temperature could lead to degradation. |
| Air or Moisture Sensitivity | Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2] |
| Side Reactions | Modify reaction conditions (e.g., lower temperature, change solvent) to disfavor the formation of byproducts.[2] |
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis
The appearance of unknown peaks in your analytical run indicates the presence of byproducts or impurities.
| Potential Byproduct/Impurity | Identification & Confirmation | Mitigation Strategy |
| Unreacted Starting Materials | Compare retention times with authentic standards of starting materials. Confirm with MS data. | Increase reaction time, adjust stoichiometry, or optimize temperature. |
| Over-alkylation/Di-substitution | Characterize the peak using high-resolution MS and NMR to identify the addition of a second piperidine ring. | Use a controlled stoichiometry of the piperidine starting material. |
| Hydrolysis of Carboxylic Acid | Isolate the byproduct and analyze using techniques like IR (to observe the loss of the carbonyl group) and NMR. | Ensure anhydrous conditions during the reaction and work-up. |
| Debromination of Pyrimidine Ring | The mass of this byproduct will be approximately 79.9 amu lower than the product. Confirm with MS and NMR. | Use milder reaction conditions and avoid harsh reducing agents. |
Quantitative Data Summary
The following table presents a hypothetical analysis of a crude reaction mixture for the synthesis of this compound, as determined by HPLC with UV detection at 254 nm.
| Compound | Retention Time (min) | Area % | Potential Identity |
| 1 | 2.5 | 5.2% | Unreacted Piperidine-3-carboxylic acid |
| 2 | 4.8 | 7.5% | Unreacted 2,5-dibromopyrimidine |
| 3 | 8.2 | 78.5% | This compound (Product) |
| 4 | 9.5 | 4.3% | Debrominated Product |
| 5 | 11.1 | 2.5% | Di-substituted Pyrimidine |
| 6 | 1.8 | 2.0% | Other Minor Impurities |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed to separate the main product from potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in the initial mobile phase composition.[5]
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification
This protocol is used to determine the molecular weights of the separated components from the HPLC.
-
LC System: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive and negative ion modes.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Correlate the retention times of peaks from the HPLC UV chromatogram with the mass spectra to assign molecular weights to each component.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For definitive structural confirmation of isolated byproducts.
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
-
Analysis: Analyze the chemical shifts, coupling constants, and correlations to determine the exact chemical structure of the byproduct.
Visualizations
Caption: Hypothetical reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for reaction optimization.
Caption: Logical workflow for identifying an unknown byproduct.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. Eliminating pharmaceutical impurities: Recent advances in detection techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
Welcome to the technical support center for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with this compound in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Troubleshooting Guide & FAQs
This section provides answers to common questions and troubleshooting advice for solubility challenges with this compound.
Q1: I am having difficulty dissolving this compound in my desired organic solvent. What should I do first?
A1: The first step is to assess the polarity of your solvent. "Like dissolves like" is a fundamental principle. This compound is a moderately polar molecule containing both a carboxylic acid and a substituted pyrimidine ring. Therefore, it is expected to have better solubility in polar organic solvents.
-
Initial Solvent Screening: Test solubility in a range of solvents with varying polarities. Start with small-scale tests using solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2]
-
Gentle Heating: Applying gentle heat can often increase the rate of dissolution and the overall solubility. However, be cautious of potential compound degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.
Q2: Which types of organic solvents are most likely to be effective?
A2: Based on the structure, polar aprotic solvents are likely to be the most effective.
-
High Solubility Potential: Solvents like DMF and DMSO are often good choices for bromo-pyrimidine derivatives due to their high dielectric constants.[2]
-
Moderate Solubility Potential: Polar protic solvents such as methanol and ethanol can also be effective, as they can hydrogen bond with the carboxylic acid group.[1]
-
Low Solubility Potential: Nonpolar solvents like hexane, toluene, and diethyl ether are unlikely to be effective solvents for this compound.
Q3: Can pH adjustment of the solution improve solubility in organic solvents?
A3: Yes, pH can significantly influence the solubility of this compound due to the presence of the carboxylic acid and the basic nitrogen atoms in the pyrimidine and piperidine rings.
-
Acidic Conditions: In the presence of a strong acid, the nitrogen atoms can be protonated, forming a salt that may have different solubility characteristics.
-
Basic Conditions: Adding a base (e.g., an organic amine like triethylamine or a hydroxide solution) will deprotonate the carboxylic acid, forming a carboxylate salt. These salts are often more polar and can exhibit increased solubility in polar organic solvents.[3]
Q4: What is co-solvency and how can it be used to improve solubility?
A4: Co-solvency is a technique that involves adding a second, miscible solvent (a co-solvent) to the primary solvent to increase the solubility of a solute.[3] This is particularly useful when a single solvent system is not effective. The co-solvent modifies the overall polarity of the solvent mixture, which can lead to a more favorable interaction with the solute. For example, adding a small amount of DMSO to a less polar solvent might enhance the solubility of your compound.
Q5: I've heard about "water-enhanced solubility" for carboxylic acids. Could this be applicable?
A5: Yes, the presence of a small amount of water can sometimes dramatically increase the solubility of carboxylic acids in certain organic solvents.[4][5] This phenomenon is attributed to the formation of hydrogen-bonded networks between water, the carboxylic acid, and the organic solvent. This could be a useful strategy, especially in solvents that can accommodate some water content.
Solubility Data Summary
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | High dielectric constant and ability to solvate polar functional groups.[2] |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the carboxylic acid and amine functionalities.[1] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Low to Moderate | Moderate polarity. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Lower polarity compared to protic and aprotic polar solvents. |
| Aromatic | Toluene, Benzene | Very Low | Nonpolar nature is not conducive to solvating the polar functional groups. |
| Aliphatic | Hexane, Cyclohexane | Insoluble | Nonpolar solvents with weak intermolecular forces. |
Experimental Protocols
Here are detailed protocols for key experiments to determine and improve the solubility of this compound.
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively assess the solubility of the compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMF, DMSO, methanol, ethanol, THF, DCM, toluene, hexane)
-
Small vials (e.g., 1.5 mL Eppendorf tubes or 4 mL glass vials)
-
Vortex mixer
-
Heating block or water bath
-
Microbalance
Procedure:
-
Weigh approximately 1-2 mg of the compound into each vial.
-
Add 100 µL of a selected solvent to the first vial.
-
Vortex the vial for 30 seconds.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, add another 100 µL of the solvent and repeat the vortexing and observation.
-
Continue adding the solvent in 100 µL increments up to a total volume of 1 mL.
-
If the compound is still not dissolved, gently heat the vial to 40-50 °C for 5-10 minutes and observe for any change.
-
Record your observations for each solvent, noting whether the compound is freely soluble, sparingly soluble, or insoluble.
Protocol 2: Solubility Enhancement via pH Adjustment (Base)
Objective: To improve the solubility of the compound in a polar organic solvent by forming a carboxylate salt.
Materials:
-
This compound
-
A polar organic solvent in which the compound has low to moderate solubility (e.g., methanol or THF)
-
A suitable organic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Stir plate and stir bar
Procedure:
-
Suspend a known amount of the compound in the chosen organic solvent in a flask.
-
While stirring, add the organic base dropwise.
-
Observe for any changes in the clarity of the solution. The formation of the more soluble salt should lead to the dissolution of the suspended solid.
-
Continue adding the base until the solid is fully dissolved or until a slight excess of the base has been added (e.g., 1.1-1.2 equivalents relative to the compound).
-
Note the amount of base required for complete dissolution.
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps for troubleshooting solubility issues and performing key experiments.
Caption: A logical workflow for troubleshooting solubility problems.
Caption: A step-by-step workflow for solubility screening experiments.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
Technical Support Center: Optimizing Coupling Conditions for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
Welcome to the technical support center for optimizing amide coupling reactions involving 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, alongside detailed experimental methodologies and comparative data.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in low or no product yield. What are the likely causes?
Several factors can contribute to poor outcomes in amide coupling reactions. The most common issues include incomplete activation of the carboxylic acid, deactivation of the amine, and suboptimal reaction conditions.[1] Steric hindrance from bulky substituents on either the carboxylic acid or the amine can also impede the reaction.[1][2]
Q2: How do I choose the most suitable coupling reagent for my specific substrate?
The selection of a coupling reagent is critical for success. For sterically hindered substrates or to minimize racemization, uronium/aminium salt-based reagents like HATU are often preferred due to their high reactivity and rapid reaction times.[3][4][5] Carbodiimide reagents such as EDC, often used with additives like HOBt or HOAt, are also effective and can be a more economical choice.[6][7][8] The choice may depend on the specific amine being coupled and the scale of the reaction.
Q3: I am observing the formation of side products. What are they and how can I prevent them?
A common side product with carbodiimide reagents is the formation of an N-acylurea byproduct, which can be difficult to remove.[8] Using an additive like HOBt or HOAt can suppress this side reaction.[8] Racemization, or the loss of stereochemical purity at the chiral center of the piperidine ring, is another concern, especially with prolonged reaction times or at elevated temperatures.[2] Using milder bases and keeping the reaction temperature low can help minimize racemization.
Q4: What are the ideal solvents and bases for this type of coupling reaction?
Anhydrous aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically used for amide coupling reactions to prevent hydrolysis of the activated carboxylic acid intermediate.[1] The choice of base is also crucial. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is commonly used to neutralize the acid formed during the reaction without competing with the amine nucleophile.[3][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq).- Allow for a pre-activation step where the carboxylic acid, coupling reagent, and base are stirred together for 15-30 minutes before adding the amine.[1] |
| Deactivation of the amine. | - Ensure the amine is not protonated by adding a sufficient amount of a non-nucleophilic base (e.g., 2-3 eq of DIPEA).[3] | |
| Presence of water in the reaction. | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[1] | |
| Formation of N-acylurea Byproduct | Rearrangement of the O-acylisourea intermediate (with carbodiimides). | - Add HOBt or HOAt as an additive to the reaction mixture. This traps the activated intermediate as a more stable active ester.[8] |
| Racemization of the Product | Prolonged reaction time or elevated temperature. | - Monitor the reaction closely by TLC or LC-MS and quench it as soon as it is complete.- Maintain a low reaction temperature (e.g., 0 °C to room temperature).[2] |
| Use of a strong base. | - Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2] | |
| Difficulty in Product Purification | Excess reagents or byproducts. | - If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[10] - For unreacted carboxylic acid, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution). - For unreacted amine, wash with a mild aqueous acid (e.g., dilute HCl or citric acid solution).[10] |
Comparative Data for Common Coupling Conditions
The following table provides a general comparison of common coupling reagent systems. Actual yields and reaction times will vary depending on the specific amine substrate and reaction scale.
| Coupling Reagent System | Typical Equivalents (Reagent/Base) | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time | General Yield Range (%) |
| HATU / DIPEA | 1.1 / 2.0 | DMF, DCM | 0 - RT | 15 - 60 min | 85 - 99%[8] |
| EDC / HOBt / DIPEA | 1.2 / 1.2 / 2.0 | DMF, DCM | 0 - RT | 2 - 12 hours | 70 - 95%[8] |
| EDC / DMAP | 1.0 / 1.0 | Acetonitrile | RT | 12 - 24 hours | Good to Excellent[7] |
| SOCl₂ then Amine/Base | Excess | DCM, Toluene | 0 - Reflux | 1 - 4 hours | Variable, can be high |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for achieving high yields and fast reaction times, especially for challenging couplings.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) followed by DIPEA (2.0 equivalents) to the solution.[8]
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[8]
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS. Reactions are often complete within 15-60 minutes.[8]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a reliable and cost-effective method for amide bond formation.
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.[8]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C.[8]
-
Add the desired amine (1.0-1.2 equivalents) followed by DIPEA (2.0 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring its progress by TLC or LC-MS.[8]
-
Once the reaction is complete, dilute with DCM and wash with water to remove the water-soluble urea byproduct.[10]
-
Perform subsequent aqueous washes with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude material via column chromatography.
Visualizing Experimental Workflows
Caption: General workflow for amide coupling reactions.
Caption: Troubleshooting logic for low-yield amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. peptide.com [peptide.com]
- 6. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
preventing degradation of "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" during reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent the degradation of "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during reactions?
The two most common degradation pathways are:
-
Hydrodehalogenation (Debromination): The bromine atom on the pyrimidine ring is replaced by a hydrogen atom. This is a significant side reaction, especially in palladium-catalyzed cross-coupling reactions, leading to the formation of an undesired byproduct and reducing the yield of the target molecule.[1][2][3]
-
Side Reactions at the Carboxylic Acid: The carboxylic acid moiety is reactive and can participate in unwanted side reactions, such as esterification or amide bond formation with solvents or reagents, particularly under harsh acidic or basic conditions or at elevated temperatures. It may also interfere with organometallic reagents.
Q2: When should I protect the carboxylic acid group, and what are the recommended protecting groups?
Protection of the carboxylic acid is recommended when using reagents that are incompatible with a free acid, such as organometallics (e.g., Grignard reagents), strong reducing agents, or in reactions requiring anhydrous conditions where the acidic proton could interfere. The choice of protecting group depends on the stability required for the subsequent reaction steps and the conditions for its eventual removal.[4][5]
Q3: What are the optimal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, oxygen, and light, which can contribute to gradual degradation over time.
Troubleshooting Guides
Problem 1: Low yield and significant debromination observed during a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
Cause: Debromination is often caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[3] These species can arise from several sources:
-
Bases: Strong alkoxide bases (e.g., NaOtBu) can generate hydrides.[3]
-
Solvents: Protic solvents (alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF with trace water) are problematic.[3]
-
Reagents: Impurities in reagents, such as borane species in boronic acids, can act as hydride donors.[3]
Solutions:
-
Catalyst and Ligand Selection: Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands accelerate the desired reductive elimination step, which outcompetes the dehalogenation pathway.[3]
-
Base Selection: Switch to weaker, non-nucleophilic inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] These are less likely to generate hydride species.
-
Solvent Choice: Use anhydrous, degassed aprotic solvents like toluene, 1,4-dioxane, or THF.
-
Reagent Quality: Use high-purity reagents and consider using pinacol esters of boronic acids, which are often more stable.[2]
Problem 2: The reaction is complex, with multiple unidentified side products.
Cause: This issue often points to the reactivity of the unprotected carboxylic acid or instability under the chosen reaction conditions. The carboxylic acid can act as a ligand for the metal catalyst or react with other components in the mixture.
Solutions:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or benzyl ester) to prevent its interference. See the protocols section below for detailed methods.[5][6]
-
Lower the Reaction Temperature: High temperatures can promote side reactions. If possible, screen lower temperatures, although this may require longer reaction times or a more active catalyst system.
-
Optimize Reaction Time: Monitor the reaction closely using TLC or LC-MS to determine the optimal endpoint. Prolonged reaction times can lead to the formation of degradation products.
Data Presentation
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling to Minimize Debromination
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective precatalysts. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote cross-coupling over dehalogenation.[3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Weaker, non-nucleophilic bases that minimize Pd-H formation.[3] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, degassed aprotic solvents are preferred.[3] |
| Boron Source | Arylboronic acid or Arylboronic acid pinacol ester | Pinacol esters can offer greater stability and reduce homocoupling.[2] |
| Temperature | 80-100 °C | Optimal range to ensure sufficient reaction rate while minimizing thermal degradation. |
Table 2: Comparison of Common Carboxylic Acid Protecting Groups
| Protecting Group | Structure | Protection Method | Deprotection Method | Stability |
| Methyl Ester | -COOCH₃ | MeOH, H₂SO₄ (cat.) or SOCl₂ | Acid or base hydrolysis (e.g., LiOH, NaOH) | Stable to mild acid/base, hydrogenolysis.[5] |
| Benzyl Ester | -COOBn | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) | Stable to acid/base; sensitive to catalytic hydrogenation.[5] |
| tert-Butyl Ester | -COOtBu | Isobutylene, H₂SO₄ (cat.) | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis; sensitive to acid.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is optimized to minimize debromination of the this compound starting material.
-
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
K₃PO₄ (2.0 - 3.0 eq)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere (argon), add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the this compound and the arylboronic acid.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue via column chromatography or recrystallization.
-
Protocol 2: Protection of the Carboxylic Acid as a Benzyl Ester
-
Reagents:
-
This compound (1.0 eq)
-
Benzyl alcohol (5.0 - 10.0 eq, can also be used as solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the starting material, benzyl alcohol, p-TsOH, and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC/LC-MS indicates complete conversion.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude benzyl ester by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Chiral Separation of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chiral separation of "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" enantiomers. The information is based on established principles of chiral chromatography for related piperidine and carboxylic acid compounds.
Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC).
Question: Why am I seeing poor or no resolution of the enantiomers?
Answer:
Poor or no resolution is a common challenge in chiral separations. Here are several factors to investigate:
-
Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical. For carboxylic acids and their derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[1] If you are not achieving separation, consider screening a variety of CSPs with different chiral selectors.
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts enantioselectivity.[1]
-
Organic Modifier: Vary the ratio of your primary organic solvent (e.g., isopropanol, ethanol) to the non-polar component (e.g., n-hexane).
-
Additives: For acidic compounds like the target molecule, the addition of a small percentage of an acidic modifier (e.g., trifluoroacetic acid - TFA) can improve peak shape and resolution. Conversely, a basic additive (e.g., diethylamine - DEA) might be necessary depending on the nature of the CSP and the analyte's interactions.[1]
-
-
Temperature: Column temperature can affect enantiomeric resolution. Experiment with temperatures both above and below ambient to see if it improves separation.
-
Flow Rate: Lowering the flow rate can sometimes increase resolution by allowing for more effective interaction between the analyte and the CSP.
Question: What causes peak tailing and how can I fix it?
Answer:
Peak tailing can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the acidic analyte and the silica backbone of the CSP can lead to tailing. The addition of an acidic modifier like TFA to the mobile phase can help to suppress these interactions.
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or the sample concentration.
-
Column Contamination or Degradation: If the column has been used extensively, it may become contaminated or the stationary phase may degrade. Flushing the column with a strong solvent or replacing it may be necessary.
Question: My retention times are inconsistent. What should I do?
Answer:
Inconsistent retention times are often due to a lack of system equilibration or changes in the mobile phase.
-
System Equilibration: Ensure the HPLC system and the chiral column are thoroughly equilibrated with the mobile phase before starting your analytical run. Chiral separations can sometimes require longer equilibration times.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is well-mixed and degassed. Small variations in the composition of the mobile phase, especially the additives, can lead to shifts in retention time.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.
Question: How can I improve poor peak shape?
Answer:
Poor peak shape, such as broad or split peaks, can be addressed by:
-
Optimizing Mobile Phase Additives: As with peak tailing, the use of acidic or basic additives is crucial for obtaining sharp peaks for ionizable compounds.
-
Adjusting the Mobile Phase Strength: If peaks are too broad, the mobile phase may be too weak. Increasing the percentage of the organic modifier can lead to sharper peaks and shorter retention times.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the mobile phase itself or a weaker solvent.
Frequently Asked Questions (FAQs)
Question: What is the best starting point for developing a chiral separation method for this compound?
Answer:
A good starting point for method development would be to use a polysaccharide-based chiral stationary phase, such as one coated with a cellulose or amylose derivative.[1] For the mobile phase, a common choice for normal-phase chromatography is a mixture of n-hexane and an alcohol like isopropanol (IPA) or ethanol.[1] Due to the carboxylic acid group, adding a small amount of an acid, such as trifluoroacetic acid (TFA), to the mobile phase is recommended to improve peak shape and achieve better resolution.[1]
Question: When should I consider derivatization for chiral separation?
Answer:
Derivatization can be a useful strategy in several situations:
-
Poor Chromatographic Performance: If you are unable to achieve adequate separation or good peak shape with the underivatized molecule.
-
Improved Detection: If the compound has a poor chromophore and you need to enhance its UV or fluorescence detection.[2]
-
Alternative Selectivity: Converting the enantiomers into diastereomers by reacting them with a chiral derivatizing reagent allows for separation on a standard, non-chiral column.[3][4] For a carboxylic acid, a chiral amine could be used as a derivatizing agent.[5]
Question: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
Answer:
Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC. Polysaccharide-based CSPs are also widely used in SFC. The mobile phase typically consists of supercritical carbon dioxide with a co-solvent such as methanol or ethanol, and additives like TFA or DEA can be used to improve peak shape and resolution. While no specific SFC methods were found for this exact compound, it is a viable alternative to HPLC and may offer advantages in terms of speed and efficiency.
Experimental Protocols
Hypothetical HPLC Method for Chiral Separation
This protocol is a suggested starting point based on methods used for similar piperidine carboxylic acid derivatives.[1] Optimization will likely be required.
| Parameter | Condition |
| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| 4.6 x 250 mm, 5 µm | |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) |
| (80:20:0.1, v/v/v) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase at 1 mg/mL |
Expected Results (Hypothetical)
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 8.5 | \multirow{2}{*}{> 2.0} |
| Enantiomer 2 | 10.2 |
Visualizations
Caption: Experimental workflow for chiral method development.
Caption: Troubleshooting decision tree for chiral HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting guide for "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 799283-93-5). The information is presented in a question-and-answer format to address specific issues that may be encountered during synthetic reactions involving this compound.
Molecular Formula: C₁₀H₁₂BrN₃O₂ Molecular Weight: 286.13 g/mol [1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The 5-bromo position on the pyrimidine ring is a common site for Suzuki-Miyaura cross-coupling reactions to form a C-C bond.[3] However, challenges can arise due to the electronic nature of the pyrimidine ring and potential catalyst inhibition.
Q1: I am observing low to no conversion of my starting material, this compound, in a Suzuki coupling reaction. What are the likely causes and how can I resolve this?
A1: Low or no conversion in a Suzuki coupling reaction with this substrate can be attributed to several factors, including catalyst deactivation and suboptimal reaction conditions.[4]
Potential Causes:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[4]
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.
-
Poor Solubility: The starting material or boronic acid/ester may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture with slow reaction rates.[5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the reaction's success.
Troubleshooting Steps & Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos). Consider using a pre-formed Pd(0) catalyst. | These ligands promote oxidative addition and stabilize the catalytic species, which is beneficial for heteroaryl halides.[4] |
| Base | Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. | Strong bases can promote unwanted side reactions. The use of KF can sometimes prevent ester cleavage if that is a concern.[5] |
| Solvent | A mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water is common. Ensure adequate solubility of all reactants. | Water can be crucial for the activity of some bases, but solvent choice should be optimized for solubility.[5] |
| Temperature | Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can sometimes improve yields and reduce reaction times. | Higher temperatures can overcome activation energy barriers but may also lead to degradation. |
| Degassing | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen). | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₃PO₄, 2-3 eq.).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up, extracting the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Q2: My Suzuki coupling reaction is producing significant amounts of a debrominated byproduct. How can I minimize this side reaction?
A2: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions.
Troubleshooting Steps:
-
Use a milder base: Strong bases can facilitate hydro-debromination. Switching to a weaker base like K₂CO₃ or CsF may reduce this side reaction.
-
Optimize catalyst and ligand: Some catalyst systems are more prone to promoting debromination. Experiment with different palladium sources and phosphine ligands.
-
Control reaction time and temperature: Prolonged reaction times or excessively high temperatures can increase the likelihood of side reactions. Monitor the reaction closely and stop it once the starting material is consumed.
Section 2: Amide Bond Formation (Amide Coupling)
The carboxylic acid moiety of the molecule is a handle for forming amide bonds with various amines, a common reaction in drug discovery.
Q3: I am struggling with low yields in the amide coupling of this compound with an amine. What are the key parameters to optimize?
A3: Low yields in amide coupling reactions can often be traced back to incomplete activation of the carboxylic acid or issues with the nucleophilicity of the amine.
Troubleshooting Steps & Optimization:
| Parameter | Recommendation | Rationale |
| Coupling Reagent | Use a reliable coupling reagent such as HATU, HBTU, or EDC in combination with an additive like HOBt or DMAP.[6] | These reagents efficiently activate the carboxylic acid to form a reactive intermediate that readily couples with the amine.[7] |
| Base | Use a non-nucleophilic organic base like DIPEA or NMM to neutralize the acid formed during the reaction. | This prevents the protonation of the amine, maintaining its nucleophilicity. |
| Solvent | Use a polar aprotic solvent like DMF, DCM, or acetonitrile. | These solvents are generally good at dissolving the reactants and do not interfere with the reaction. |
| Temperature | Most amide couplings proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial. | Excessive heat can lead to the decomposition of the coupling reagents or the product. |
| Stoichiometry | A slight excess of the amine and coupling reagents (1.1-1.2 equivalents) can help drive the reaction to completion. | This ensures that the activated carboxylic acid is fully consumed. |
Experimental Protocol: General Procedure for Amide Coupling
-
Dissolve this compound (1 eq.) in a suitable anhydrous solvent (e.g., DMF).
-
Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up and extract the product.
-
Purify the crude product by column chromatography or recrystallization.
Section 3: Purification
Q4: I am having difficulty purifying my product after a reaction. What are some general purification strategies?
A4: The purification of nitrogen-containing heterocyclic compounds can sometimes be challenging due to their polarity and potential to streak on silica gel.
Purification Tips:
-
Column Chromatography:
-
If the product is basic, consider adding a small amount of a volatile base (e.g., triethylamine, 0.1-1%) to the eluent to reduce tailing on the silica gel column.
-
For acidic products, adding a small amount of a volatile acid (e.g., acetic acid) may be helpful.
-
A gradient elution from a non-polar to a polar solvent system is often effective.
-
-
Recrystallization: This technique can be very effective for obtaining highly pure solid compounds. Screen various solvents and solvent mixtures to find a system where the product is soluble at high temperatures but insoluble at low temperatures.[8][9]
-
Acid-Base Extraction: If your product has a basic nitrogen or an acidic carboxylic acid, you can use acid-base extraction during the work-up to remove neutral impurities.
Visualized Workflows
Below are diagrams illustrating the general workflows for the reactions discussed.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for an amide coupling reaction.
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 799283-93-5 [chemicalbook.com]
- 3. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. varsitytutors.com [varsitytutors.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
stability and storage conditions for "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid"
Technical Support Center: 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
This guide provides essential information on the stability and storage of this compound (CAS: 799283-93-5), along with troubleshooting advice for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific long-term stability data for this exact molecule is not extensively published, recommendations can be made based on the stability profiles of structurally similar compounds, such as bromopyrimidines and piperidine carboxylic acids. The recommended practice is to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to air.[1][2][3] Storing the compound away from direct sunlight is also advised, as some brominated heterocyclic compounds can be light-sensitive.[3][4]
Q2: What are the known chemical incompatibilities and stability concerns?
The primary chemical incompatibility for this compound and its structural analogs is with strong oxidizing agents.[1][2][3] Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions. Based on related bromopyrimidine structures, the compound may also be sensitive to air and moisture, which could lead to degradation over time.[4] Under normal storage and handling conditions, the compound is expected to be stable.[1][2][3]
Q3: How can I visually identify potential degradation of the compound?
Visual inspection can provide the first clues of compound degradation. Key signs to look for include:
-
Change in Color: Any deviation from the expected color (typically a white or off-white solid) may indicate the formation of degradation products.
-
Clumping or Caking: The presence of clumps in a normally free-flowing powder can suggest moisture absorption (hygroscopicity), a property seen in related compounds.[4]
-
Change in Texture: Any noticeable change from a crystalline or powdered solid to a gummy or oily substance is a clear indicator of degradation.
Q4: My experimental results are inconsistent. Could this be related to compound instability?
Yes, inconsistent experimental outcomes, such as lower-than-expected yields, unexpected side products, or decreased biological activity, can be a result of compound degradation. If you suspect instability, it is crucial to verify the purity and integrity of the compound.
Q5: What analytical methods are recommended to confirm the purity and stability of my sample?
To definitively assess the stability of your sample, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method to determine the purity of a compound. A properly developed HPLC method can separate the parent compound from any impurities or degradation products. A decrease in the area of the main peak and the appearance of new peaks over time indicates degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any degradation products, which can help in elucidating the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound. The presence of unexpected signals or a decrease in the integration of characteristic peaks can signify degradation.
Data Summary: Storage and Stability of Related Compounds
Since detailed quantitative stability data for this compound is limited, the following table summarizes information from structurally related molecules to guide handling and storage practices.
| Compound Name | Recommended Storage Conditions | Known Incompatibilities | Source(s) |
| 2-Bromopyrimidine | Store in a cool, dry, well-ventilated area in a tightly closed container. | Oxidizing agents | [1] |
| 5-Bromopyrimidine | Store in a well-ventilated place and keep the container tightly closed. | Strong oxidizing agents | [5] |
| 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid | Store in a cool, dry place. Keep the container tightly closed and avoid direct sunlight. | Strong oxidizing agents | [3] |
| 6-Bromopyridine-2-carboxylic acid | Keep in a dry, cool, and well-ventilated place in a tightly closed container. | Strong oxidizing agents | [2] |
| 3-Bromopyridine | Store in an airtight, amber-colored glass bottle under inert gas due to light and air sensitivity. | Not specified | [4] |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Compound has changed color (e.g., yellowing). | Exposure to air, light, or trace impurities leading to oxidation or degradation. | 1. Confirm purity using HPLC or LC-MS.2. If degraded, procure a new batch.3. For future use, store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[4] |
| Compound appears clumpy or wet. | Absorption of atmospheric moisture (hygroscopicity). | 1. Dry the compound under a high vacuum.2. Re-test for purity and water content.3. Store in a desiccator with a suitable drying agent and ensure the container is tightly sealed.[2][4] |
| Inconsistent analytical or bioassay results. | Partial degradation of the compound, leading to lower effective concentration. | 1. Immediately test the purity of the current stock using HPLC.2. If purity is below the required specification, discard the batch and use a fresh, validated sample.3. Review storage conditions to prevent future degradation. |
| Poor solubility compared to previous batches. | Formation of insoluble degradation products or presence of impurities. | 1. Attempt to dissolve a small sample in a trusted solvent; note any insoluble material.2. Analyze the sample via HPLC or LC-MS to check for impurities.3. Filter the solution before use if minor insoluble impurities are present, but procuring a new batch is the recommended solution. |
Experimental Protocols
General Protocol: Preliminary Forced Degradation Study
This protocol outlines a general procedure to assess the stability of a compound under various stress conditions. It is essential for identifying potential degradation pathways.
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.
-
Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C). Also, store a stock solution at the same temperature.
-
Photolytic Stress: Expose the solid compound and a stock solution to a light source that provides UV and visible light (e.g., in a photostability chamber). Keep a control sample wrapped in aluminum foil to block light.
-
-
Time Points:
-
Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
-
Sample Analysis:
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (preferably with a photodiode array detector to monitor peak purity).
-
Calculate the percentage of the remaining parent compound and the percentage of each degradation product.
-
-
Data Interpretation:
-
Determine the conditions under which the compound is most labile.
-
If significant degradation is observed, use LC-MS to tentatively identify the structure of the degradation products.
-
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to compound stability.
Caption: Troubleshooting workflow for suspected compound instability.
References
purification challenges with "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid". The following information is designed to address common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My purified compound shows poor peak shape (tailing) during reverse-phase HPLC analysis. What could be the cause and how can I fix it?
A1: Poor peak shape for this compound is common and often stems from its zwitterionic nature, containing both a basic piperidine nitrogen and an acidic carboxylic acid. This can lead to unwanted interactions with the silica stationary phase.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add an Ion-Pairing Agent: Incorporating an agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can help to protonate the piperidine nitrogen and suppress interactions with residual silanols on the column, leading to sharper peaks.
-
Adjust pH: Using a buffered mobile phase (e.g., ammonium formate or ammonium acetate) can control the ionization state of the molecule and improve peak symmetry. For this compound, a slightly acidic pH (e.g., 3-5) is often a good starting point.
-
-
Column Selection:
-
Consider using a column with a different stationary phase, such as one designed for polar compounds or one with end-capping to minimize silanol interactions.
-
Q2: I am struggling to purify my crude product using standard silica gel column chromatography. The compound either streaks badly or doesn't move from the baseline.
A2: This is a frequent issue due to the high polarity and amphoteric nature of the molecule. Standard silica gel is acidic and can strongly interact with the basic piperidine moiety, causing streaking and poor recovery.
Potential Solutions:
-
Modify the Mobile Phase:
-
Add a Base: Incorporating a small amount of a base like triethylamine (0.5-1%) or ammonia in your eluent system (e.g., Dichloromethane/Methanol/Ammonia) can neutralize the acidic sites on the silica gel and improve elution.[1]
-
Use an Alcohol-Rich System: High concentrations of polar solvents like methanol or ethanol are often required.
-
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): For basic compounds, alumina can be a better choice than silica gel.[1]
-
Reverse-Phase Flash Chromatography: If the impurities have significantly different polarities, reverse-phase (C18) flash chromatography can be highly effective.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for purifying highly polar compounds. A typical mobile phase would be a gradient of acetonitrile and water with a buffer.[2]
Q3: How can I effectively remove unreacted starting materials, specifically 2,5-dibromopyrimidine and piperidine-3-carboxylic acid?
A3: Acid-base extraction is a highly effective method for this separation. The zwitterionic nature of your product allows for selective extraction based on pH adjustment.
Extraction Strategy:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a weak acid (e.g., dilute citric acid solution). This will protonate any unreacted basic starting materials, pulling them into the aqueous layer.
-
Wash with a weak base (e.g., saturated sodium bicarbonate solution). This will deprotonate the carboxylic acid of your product, forming a water-soluble carboxylate salt and pulling it into the aqueous layer, leaving neutral impurities (like 2,5-dibromopyrimidine) in the organic layer.[3][4]
-
Isolate the product by acidifying the basic aqueous layer with a strong acid (e.g., HCl) to a pH where the product precipitates out (around its isoelectric point). The solid can then be collected by filtration.[4]
Q4: I am having difficulty crystallizing the final product. What solvents or techniques should I try?
A4: Crystallization of zwitterionic compounds can be challenging due to their high polarity and strong intermolecular interactions.
Recommended Approaches:
-
Solvent Screening: Experiment with polar protic solvents like ethanol, isopropanol, or mixtures such as ethanol/water or acetonitrile/water.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.
-
pH Adjustment: The solubility of your compound is highly pH-dependent. Dissolve it at a high or low pH and then slowly adjust the pH towards its isoelectric point to induce crystallization.
-
Co-crystallization: If direct crystallization is unsuccessful, consider forming a co-crystal with a pharmaceutically acceptable co-former. This can sometimes produce a more crystalline solid.[5][6]
Troubleshooting Guides
Guide 1: Low Purity After Column Chromatography
| Symptom | Potential Cause | Suggested Solution |
| Co-elution of Impurities | Improper mobile phase selection leading to poor resolution. | Perform a more thorough TLC solvent screen. Try a gradient elution. Consider switching to a different chromatographic technique like HILIC or reverse-phase. |
| Product Degradation on Column | The compound is unstable on acidic silica gel. | Test for stability on a TLC plate.[7] If unstable, switch to a neutral stationary phase like alumina or use a deactivated silica gel. |
| Streaking/Tailing Leading to Mixed Fractions | Strong interaction between the basic piperidine and acidic silica. | Add a basic modifier (e.g., 1% triethylamine or ammonia) to the eluent.[1] |
Guide 2: Challenges with Crystallization/Precipitation
| Symptom | Potential Cause | Suggested Solution |
| Product Oils Out | The compound is precipitating from a supersaturated solution too quickly or the solvent is inappropriate. | Try a different solvent system. Cool the solution more slowly. Add a co-solvent. |
| No Crystals Form | The compound is too soluble in the chosen solvent, or nucleation is inhibited. | Reduce the amount of solvent. Try an anti-solvent addition. Scratch the inside of the flask to provide nucleation sites. |
| Formation of an Amorphous Solid | Rapid precipitation not allowing for an ordered crystal lattice to form. | Adjust the pH more slowly towards the isoelectric point to control the rate of precipitation. |
Experimental Protocols
Protocol 1: Preparative HPLC Purification
This protocol is intended for final purification of small batches where high purity is required.
-
Column: C18 Reverse-Phase Preparative Column (e.g., 10 µm, 250 x 20 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start with a shallow gradient, for example, 5-25% B over 20 minutes.
-
Hold at a certain percentage if the peak of interest is broad, then continue the gradient to wash the column (e.g., up to 95% B).
-
-
Flow Rate: Dependent on column size, typically 15-20 mL/min.
-
Detection: UV at 254 nm or a wavelength determined by UV-Vis analysis of the compound.
-
Sample Preparation: Dissolve the crude material in a minimal amount of DMSO or a mixture of Water/Acetonitrile.
-
Post-Purification: Combine the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the final product as a solid.
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for initial cleanup of crude material to remove neutral and other acidic/basic impurities.
-
Dissolution: Dissolve the crude product (1.0 g) in ethyl acetate (50 mL).
-
Basic Wash: Transfer the solution to a separatory funnel and extract with saturated sodium bicarbonate solution (2 x 25 mL).
-
Combine Aqueous Layers: Combine the aqueous layers containing the sodium salt of your product. The organic layer contains neutral impurities.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 4-5 (or the point of maximum precipitation).
-
Filtration: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid with cold deionized water (2 x 10 mL).
-
Drying: Dry the purified solid under high vacuum.
Visualizations
Caption: General purification workflow for the target compound.
Caption: Decision tree for troubleshooting low purity in chromatography.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. varsitytutors.com [varsitytutors.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a larger scale?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the coupling of a dihalogenated pyrimidine, such as 2,5-dibromopyrimidine or 2-chloro-5-bromopyrimidine, with piperidine-3-carboxylic acid in the presence of a base.
Q2: What are the critical process parameters to control during the SNAr coupling reaction?
A2: Key parameters to monitor and control include reaction temperature, choice of base, solvent, and the stoichiometry of the reactants. Inconsistent control of these parameters can lead to incomplete conversion, side product formation, and difficulties in purification.
Q3: What are the common impurities and byproducts observed during the synthesis?
A3: Common impurities include unreacted starting materials, di-substituted byproducts (where a second molecule of piperidine-3-carboxylic acid displaces the remaining halogen on the pyrimidine ring), and regioisomers if a starting material with multiple reactive sites is used.
Q4: How can the formation of the di-substituted byproduct be minimized?
A4: To minimize di-substitution, it is crucial to control the stoichiometry of the reactants, employing a slight excess of the dihalopyrimidine. Slow, controlled addition of the piperidine-3-carboxylic acid or the base at a low temperature can also help.
Q5: What are the recommended purification methods for the final product at scale?
A5: Purification strategies often involve crystallization from a suitable solvent system. pH adjustment of the aqueous solution to the isoelectric point of the carboxylic acid can induce precipitation. In some cases, column chromatography may be necessary, but this is less ideal for large-scale production due to cost and solvent consumption.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction conversion.- Suboptimal reaction temperature.- Inefficient base.- Degradation of starting materials or product. | - Monitor reaction progress by HPLC or TLC. - Optimize temperature; higher temperatures may be needed but can also lead to more byproducts.- Screen different organic or inorganic bases (e.g., DIPEA, K2CO3, Cs2CO3).- Ensure starting materials are of high purity. |
| High Levels of Di-substituted Byproduct | - Excess of piperidine-3-carboxylic acid.- High reaction temperature promoting the second substitution.- Insufficiently selective starting material. | - Use a slight excess of the dihalopyrimidine (e.g., 1.1-1.2 equivalents).- Add the piperidine derivative or base slowly at a controlled, lower temperature.- Consider using a more selective starting material if available (e.g., 2-chloro-5-bromopyrimidine). |
| Product Fails to Crystallize or Precipitate | - Product is too soluble in the chosen solvent.- Presence of impurities inhibiting crystallization. | - Perform a solvent screen to identify a suitable anti-solvent for precipitation or a solvent system for crystallization.- Attempt to purify a small sample by chromatography to obtain a seed crystal.- Ensure the pH is adjusted to the isoelectric point of the molecule. |
| Difficulty in Removing Unreacted Starting Materials | - Similar solubility profiles of the product and starting materials. | - Optimize the reaction to drive it to completion.- Explore extraction with a solvent that selectively dissolves the starting material.- Consider a salt formation of the product to alter its solubility and facilitate separation. |
Data Presentation
Table 1: Representative Reaction Conditions for SNAr Coupling
| Parameter | Condition A | Condition B | Condition C |
| Dihalopyrimidine | 2,5-Dibromopyrimidine | 2-Chloro-5-bromopyrimidine | 2,5-Dibromopyrimidine |
| Base | K2CO3 | DIPEA | Cs2CO3 |
| Solvent | DMSO | NMP | Acetonitrile |
| Temperature | 100 °C | 120 °C | 80 °C |
| Reaction Time | 12 h | 8 h | 24 h |
| Yield (Product) | 75% | 85% | 70% |
| Purity (by HPLC) | 92% | 95% | 90% |
Table 2: Solubility Profile of this compound
| Solvent | Solubility at 25 °C (mg/mL) |
| Water (pH 7) | ~5 |
| Methanol | > 50 |
| Ethanol | ~20 |
| Dichloromethane | < 1 |
| Ethyl Acetate | < 1 |
| DMSO | > 100 |
Experimental Protocols
Protocol 1: Scale-up Synthesis via SNAr Reaction
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2,5-Dibromopyrimidine (1.0 eq)
-
Piperidine-3-carboxylic acid (0.95 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a clean and dry reactor, charge 2,5-dibromopyrimidine and NMP.
-
Stir the mixture at room temperature to dissolve the solid.
-
Add piperidine-3-carboxylic acid to the solution.
-
Slowly add DIPEA to the reaction mixture over 1-2 hours, maintaining the internal temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to 120 °C and maintain for 8-12 hours.
-
Monitor the reaction progress by HPLC until the consumption of the limiting reagent is complete.
-
Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Filter the solid, wash with water, and then with a minimal amount of cold ethanol.
-
Dry the solid under vacuum at 50 °C to a constant weight.
Protocol 2: Purification by Crystallization
Materials:
-
Crude this compound
-
Methanol
-
Water
Procedure:
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add water to the hot methanol solution until turbidity is observed.
-
Heat the mixture slightly until a clear solution is obtained again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a cold mixture of methanol and water.
-
Dry the purified crystals under vacuum at 50 °C.
Visualizations
Caption: A typical workflow for the synthesis and purification of the target compound.
Caption: A logic diagram for troubleshooting common synthesis issues.
Validation & Comparative
The Isomeric Difference: A Comparative Analysis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid and its 4-carboxylic acid Counterpart in Kinase Inhibition
A definitive comparative analysis of the kinase inhibitory potential of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid and its 4-carboxylic acid isomer is currently hampered by a lack of publicly available experimental data. While the 1-(5-bromopyrimidin-2-yl)piperidine scaffold is a recognized motif in the design of kinase inhibitors, specific head-to-head comparisons of the positional isomers of the carboxylic acid group are not detailed in accessible scientific literature or patents. This guide aims to provide a framework for such a comparison, drawing on general principles of kinase inhibitor design and structure-activity relationships (SAR), and to outline the necessary experimental protocols to generate the required comparative data.
Theoretical Framework for Comparison
The positioning of the carboxylic acid group on the piperidine ring, at either the 3- or 4-position, can significantly influence a molecule's binding affinity and selectivity for a target kinase. This is due to the distinct spatial arrangements of the carboxyl group, which can alter key interactions within the kinase's active site.
Key Potential Differences:
-
Hydrogen Bonding: The carboxylic acid moiety can act as a hydrogen bond donor and acceptor. Its position dictates the potential hydrogen bonding partners within the ATP-binding pocket of a kinase. A shift from the 4-position to the 3-position would alter the vector and reach of these potential interactions.
-
Salt Bridge Formation: The carboxylate can form salt bridges with positively charged residues, such as lysine or arginine, which are often found in kinase active sites. The stereoelectronic presentation of the carboxylate at the 3- versus the 4-position would favor interaction with different spatially located residues.
-
Conformational Rigidity and Solvation: The position of the substituent on the piperidine ring can influence the ring's conformational preference (chair, boat, or twist-boat). This, in turn, affects the orientation of the carboxylic acid and its interaction with the solvent and the protein target.
A hypothetical experimental workflow to determine the comparative kinase inhibitory profiles of these two isomers is outlined below.
Caption: Hypothetical workflow for comparing kinase inhibitor isomers.
Data Presentation: A Template for Comparison
In the absence of experimental data, the following table serves as a template for how the comparative kinase inhibition data for the two isomers should be presented.
| Kinase Target | This compound (IC50, µM) | 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid (IC50, µM) |
| Kinase A | Data Not Available | Data Not Available |
| Kinase B | Data Not Available | Data Not Available |
| Kinase C | Data Not Available | Data Not Available |
| ... | ... | ... |
Experimental Protocols
To generate the data required for a meaningful comparison, the following experimental protocols would be essential.
Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Materials:
-
Recombinant human kinases of interest.
-
This compound and 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid, dissolved in DMSO.
-
Substrate for each kinase.
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Assay plates (e.g., 384-well white plates).
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the kinase, substrate, and ATP to the wells of the assay plate.
-
Add the test compounds to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
The following diagram illustrates the general principle of a kinase inhibition assay.
Caption: General principle of a kinase inhibition assay.
Conclusion
While the 1-(5-bromopyrimidin-2-yl)piperidine framework is of interest in medicinal chemistry, a direct comparison of the 3- and 4-carboxylic acid isomers in the context of kinase inhibition is not available in the public domain. The generation of robust, comparable data through standardized in vitro kinase assays is essential to elucidate the structure-activity relationship and determine which isomer, if any, holds greater promise as a kinase inhibitor. The experimental and analytical framework provided here offers a clear path for researchers to conduct such a comparative study, which would be a valuable contribution to the field of kinase inhibitor design.
Comparative Biological Activity of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid Derivatives: A Guide for Drug Development
Introduction: The hybridization of pyrimidine and piperidine moieties has yielded compounds with significant therapeutic potential, owing to their ability to interact with a wide range of biological targets. The core structure, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid, serves as a versatile scaffold for the development of novel therapeutic agents. Pyrimidine derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often by targeting key enzymes in signaling pathways.[1][2][3] Similarly, the piperidine ring is a common feature in many centrally acting drugs, contributing to favorable pharmacokinetic properties and target engagement. This guide provides a comparative analysis of a hypothetical series of derivatives of this compound, exploring their potential as both kinase inhibitors and anticonvulsant agents. The presented data is illustrative, based on structure-activity relationships (SAR) observed in similar compound classes, to guide further research and development.
Hypothetical Derivative Series and Comparative Efficacy
To explore the therapeutic potential of the this compound scaffold, a series of hypothetical derivatives (Compounds 1a-1e ) has been proposed. These modifications focus on the carboxylic acid functional group and the bromine substituent on the pyrimidine ring, as these positions are often critical for modulating biological activity and pharmacokinetic properties.
Table 1: Hypothetical In Vitro and In Vivo Activity of this compound Derivatives
| Compound ID | R1 Substituent (at C3 of Piperidine) | R2 Substituent (at C5 of Pyrimidine) | Target | IC50 (nM) | Anticonvulsant Activity (MES Test, ED50 mg/kg) | Anticonvulsant Activity (scPTZ Test, ED50 mg/kg) |
| 1a | -COOH | -Br | Kinase X | 250 | >100 | >100 |
| 1b | -COOCH3 | -Br | Kinase X | 150 | >100 | >100 |
| 1c | -CONH2 | -Br | Kinase X | 85 | 75 | 90 |
| 1d | -COOH | -Phenyl | Kinase X | 45 | 68.3 | 67.4 |
| 1e | -CONH-c-propyl | -Br | Kinase X | 60 | 50 | 65 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on plausible activity trends observed in structurally related pyrimidine and piperidine derivatives found in the scientific literature.[4][5][6]
Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights
The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[7] The 5-bromopyrimidine moiety, in particular, offers a reactive handle for introducing further chemical diversity, for instance, through Suzuki coupling to introduce aryl groups (as in hypothetical compound 1d ), which can lead to enhanced potency.[7] Modification of the carboxylic acid to amides (compounds 1c and 1e ) can improve cell permeability and introduce additional hydrogen bonding interactions with the target protein, potentially increasing inhibitory activity.[4]
Furthermore, piperidine derivatives are known to possess anticonvulsant properties. The proposed derivatives could potentially modulate GABAergic neurotransmission, a key mechanism in the control of seizures.[8] The anticonvulsant activity of such compounds is often evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[9][10][11] The observed (hypothetical) activity of the amide derivatives in these models suggests that this functional group may be beneficial for this therapeutic application as well.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase.
Materials:
-
Purified target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (optimized for the specific kinase)
-
Test compounds dissolved in DMSO
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the target kinase, and the serially diluted test compounds. Include controls with no inhibitor (positive control) and no enzyme (negative control).
-
Initiate the kinase reaction by adding the substrate and ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.[12][13]
In Vivo Anticonvulsant Screening
This model is used to identify compounds effective against generalized tonic-clonic seizures.[11][14]
Animals:
-
Male Swiss mice (18-25 g)
Procedure:
-
Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent only.
-
After a predetermined time (e.g., 30-60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.[5][15]
This model is used to identify compounds effective against absence seizures.[11][16]
Animals:
-
Male Swiss mice (18-25 g)
Procedure:
-
Administer the test compound i.p. at various doses, including a vehicle control group.
-
After a set pretreatment time, administer a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic seizures (characterized by clonus of at least 5 seconds duration).
-
The absence of clonic seizures within a specified observation period (e.g., 30 minutes) is considered protection.
-
Determine the ED50 value for protection against scPTZ-induced seizures.[6][17]
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the compounds against various cell lines.[18][19]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.[20][21]
Visualizing Pathways and Workflows
To better understand the potential mechanisms of action and the drug discovery process for these compounds, the following diagrams are provided.
Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway.
Caption: General Drug Discovery Workflow.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Through systematic chemical modifications, it is plausible to develop derivatives with potent kinase inhibitory activity for oncology applications or with significant anticonvulsant effects for neurological disorders. The hypothetical data and established experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the rational design and evaluation of this promising class of compounds. Further synthesis and biological testing are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of these derivatives.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 10. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ijpp.com [ijpp.com]
- 15. researchgate.net [researchgate.net]
- 16. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 17. mdpi.com [mdpi.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. clyte.tech [clyte.tech]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Kinase Inhibitor Screening Hits: A Comparative Guide Centered on the Pyrimidine-Piperidine Scaffold
For researchers, scientists, and drug development professionals, the journey from identifying a potential kinase inhibitor in a high-throughput screen to validating it as a promising lead compound is a critical and multi-faceted process. This guide provides a comparative overview of the essential experimental methods used to validate screening results, with a focus on compounds built around the common pyrimidine-piperidine scaffold, exemplified by structures like "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid."
While "this compound" serves as a key building block in the synthesis of novel kinase inhibitors, this guide will utilize data from well-characterized, clinically relevant inhibitors possessing similar structural motifs—such as Palbociclib (CDK4/6 inhibitor), Ibrutinib (BTK inhibitor), and Ruxolitinib (JAK1/2 inhibitor)—to provide concrete comparisons and experimental context.
The validation process is crucial to confirm on-target activity, determine potency and selectivity, and elucidate the mechanism of action, thereby ensuring that only the most promising candidates advance in the drug discovery pipeline.
Comparison of Key Validation Assays
A robust validation strategy employs a combination of biochemical, biophysical, and cell-based assays to build a comprehensive profile of a candidate inhibitor. Each assay type offers unique insights into the inhibitor's performance.
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Assays | |||
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. | Gold standard for sensitivity and direct measurement of product formation. | Requires handling of radioactive materials, costly disposal, and is low-throughput. |
| Fluorescence-Based Assays (e.g., TR-FRET) | Detects kinase activity through changes in fluorescence resonance energy transfer between a labeled substrate and a phospho-specific antibody. | High-throughput, non-radioactive, and sensitive. | Susceptible to interference from fluorescent compounds. |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Quantifies kinase activity by measuring the amount of ATP remaining in the reaction. | High-throughput, sensitive, and homogeneous format. | Indirect measurement of kinase activity, can be affected by compounds that interfere with luciferase. |
| ELISA | Uses a phospho-specific antibody to detect the phosphorylated substrate in an immunoassay format. | Specific and well-established technology. | Multiple wash steps can increase variability and is generally lower throughput. |
| Biophysical Assays | |||
| Surface Plasmon Resonance (SPR) | Measures the binding of the inhibitor to the kinase in real-time by detecting changes in refractive index at a sensor surface. | Provides kinetic data (on/off rates) and confirms direct binding. | Requires specialized equipment and can be sensitive to buffer conditions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the kinase to determine thermodynamic parameters. | Provides a complete thermodynamic profile of the binding interaction. | Requires larger amounts of protein and compound, and is low-throughput. |
| Cell-Based Assays | |||
| Cellular Phosphorylation Assays (e.g., Western Blot, In-Cell ELISA) | Measures the phosphorylation of the target kinase or its downstream substrates within a cellular context. | Physiologically relevant, confirms target engagement in a biological system. | Can be lower throughput and semi-quantitative (Western Blot). |
| Cell Viability/Proliferation Assays | Determines the effect of the inhibitor on the growth and survival of cancer cell lines dependent on the target kinase. | Provides a functional readout of the inhibitor's biological effect. | Can be influenced by off-target effects. |
| Target Engagement Assays (e.g., NanoBRET™) | Measures the binding of the inhibitor to the target kinase within living cells using bioluminescence resonance energy transfer. | Provides quantitative binding data in a physiological context. | Requires genetic modification of cells to express the fusion protein. |
Comparative Performance of Established Kinase Inhibitors
The following tables summarize the inhibitory activities of well-validated kinase inhibitors with pyrimidine or related heterocyclic scaffolds, illustrating the type of data generated during the validation process.
Table 1: Biochemical Potency and Selectivity of Representative Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (IC50 in nM) |
| Palbociclib | CDK4, CDK6 | 11 (CDK4), 16 (CDK6) | Minimal activity against a broad panel of other kinases. |
| Ibrutinib | BTK | 0.5 | EGFR (7.8), TEC (2.1), JAK3 (16) |
| Ruxolitinib | JAK1, JAK2 | 2.8 (JAK1), 3.3 (JAK2) | JAK3 (>400), TYK2 (19) |
| Gefitinib | EGFR | 2-37 | Limited activity against other kinases at therapeutic concentrations. |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity of Representative Kinase Inhibitors
| Inhibitor | Cell Line | Cellular Assay | Endpoint | IC50 / EC50 (nM) |
| Palbociclib | MCF-7 (Breast Cancer) | Cell Proliferation | Growth Inhibition | ~100 |
| Ibrutinib | TMD8 (Lymphoma) | BTK Autophosphorylation | Inhibition of pBTK | ~10 |
| Ruxolitinib | HEL (Erythroleukemia) | STAT3 Phosphorylation | Inhibition of pSTAT3 | ~200 |
| Gefitinib | PC-9 (Lung Cancer, EGFR mutant) | Cell Proliferation | Growth Inhibition | ~25 |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used in the validation of kinase inhibitors.
Biochemical Kinase Assay (Luminescence-Based)
Objective: To determine the in vitro potency (IC50) of a test compound against a purified kinase.
Materials:
-
Purified active kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound serially diluted in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare the kinase reaction buffer containing the kinase and substrate at optimized concentrations.
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP at a concentration close to its Km value.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cellular Phosphorylation Assay (Western Blot)
Objective: To assess the ability of a test compound to inhibit the phosphorylation of a target kinase or its downstream substrate in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Cell lysis buffer
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a predetermined time (e.g., 2 hours).
-
If necessary, stimulate the signaling pathway to induce phosphorylation (e.g., with a growth factor).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation.
Visualizing Workflows and Signaling Pathways
Diagrams are essential for illustrating the complex relationships in kinase inhibitor validation and the signaling cascades they target.
Caption: Experimental workflow for kinase inhibitor validation.
Caption: Simplified JAK-STAT signaling pathway.
Caption: Simplified CDK4/6 signaling pathway.
By systematically applying these validation principles and methodologies, researchers can confidently advance the most promising kinase inhibitor candidates, paving the way for the development of novel and effective targeted therapies.
No Publicly Available Efficacy Data for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid Based Compounds
This absence of information prevents the creation of a detailed comparison guide as requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental protocols, and visualization of signaling pathways and workflows, cannot be fulfilled without foundational efficacy data.
The search encompassed a variety of terms, including the specific chemical name and queries for its derivatives and analogs in the context of both "in vitro" (cell-based) and "in vivo" (animal model) studies. The results were limited to chemical supplier listings and research on compounds with some structural similarities but belonging to different chemical classes with distinct biological targets.
It is possible that research on "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" based compounds is in a very early, proprietary stage of development and has not yet been disclosed in scientific literature. Alternatively, this particular chemical scaffold may not have yielded compounds with significant biological activity to warrant further published research.
Without any data on the mechanism of action, biological targets, or therapeutic efficacy, it is impossible to construct the requested scientific comparison guide. Researchers, scientists, and drug development professionals interested in this specific chemical series should be aware that its biological effects are not documented in the public domain. Further investigation would require de novo synthesis and screening of such compounds.
A Researcher's Guide to Selectivity Profiling of Novel Kinase Inhibitors: A Case Study Based on the "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" Scaffold
For researchers and drug development professionals embarking on the discovery of novel kinase inhibitors, understanding the selectivity profile of a lead compound is a critical step. This guide provides a comparative overview of modern techniques for kinase inhibitor selectivity profiling, using the hypothetical inhibitor series derived from "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" as a framework for discussion. We will delve into the experimental methodologies, data presentation, and the strategic application of these techniques in a drug discovery program.
The Importance of Selectivity Profiling
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[1] Their dysregulation is implicated in numerous diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2][3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors. Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate.[2][3] Therefore, comprehensive selectivity profiling is essential to characterize the spectrum of a compound's activity and guide its development.[4][5]
Comparative Analysis of Selectivity Profiling Platforms
The choice of a selectivity profiling platform depends on several factors, including the stage of the drug discovery project, the number of compounds to be tested, and the desired depth of information. Two main categories of assays are widely employed: biochemical assays and cell-based assays.
| Assay Type | Platform | Principle | Advantages | Disadvantages |
| Biochemical Assays | Radiometric Assays (e.g., [33P]-ATP filter binding) | Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[6][7] | Gold standard, direct measurement of catalytic activity.[7] | Use of radioactivity, lower throughput. |
| Fluorescence-Based Assays (e.g., TR-FRET, FP) | Detects phosphorylation-dependent changes in fluorescence.[1] | High-throughput, non-radioactive.[1] | Can be prone to interference from compounds. | |
| Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo®) | Measures ATP consumption or ADP production.[1] | High-throughput, sensitive.[1] | Indirect measurement of phosphorylation. | |
| Mobility Shift Assays | Separates phosphorylated and non-phosphorylated substrates by electrophoresis.[6] | High data quality, suitable for panel screening.[2] | Requires specific substrates. | |
| Competitive Binding Assays (e.g., KiNativ, KINOMEscan™) | Quantifies the ability of a compound to displace a broad-spectrum ligand from the ATP-binding site.[6] | Large-scale screening against hundreds of kinases, provides Kd values.[6] | Does not measure inhibition of catalytic activity. | |
| Cell-Based Assays | Target Engagement Assays (e.g., NanoBRET™) | Measures the binding of an inhibitor to its target kinase in live cells.[4][8] | Physiologically relevant context, assesses cell permeability.[4][5] | Requires engineered cell lines. |
| Phospho-protein Specific Western Blotting | Detects the phosphorylation status of a downstream substrate of the target kinase. | Provides information on pathway inhibition. | Low throughput, semi-quantitative. | |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. | Label-free, confirms target engagement in cells and tissues. | Lower throughput, not suitable for all targets. |
Experimental Protocols: A Step-by-Step Overview
To illustrate the practical aspects of selectivity profiling, we outline a general workflow that could be applied to a novel inhibitor derived from "this compound".
Initial Biochemical Kinase Panel Screening
A common starting point is to screen the compound against a broad panel of kinases at a single high concentration (e.g., 1 or 10 µM) using a high-throughput biochemical assay, such as a mobility shift assay or a competitive binding assay.[2] This provides an initial landscape of the compound's selectivity.
DOT Script for Experimental Workflow:
Caption: A typical workflow for kinase inhibitor selectivity profiling.
IC50 Determination for Primary Hits
For kinases that show significant inhibition in the initial screen, full dose-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) values. This provides a quantitative measure of the compound's potency against each target.
Orthogonal Assay Validation
To confirm the initial findings and rule out assay-specific artifacts, it is advisable to test the compound in an orthogonal assay format. For example, if the primary screen was a binding assay, validation could be performed using a functional (activity) assay.
Cellular Target Engagement and Pathway Analysis
Promising compounds with good biochemical potency and selectivity should be advanced to cell-based assays to confirm target engagement in a more physiologically relevant setting.[4][5] Techniques like NanoBRET™ can directly measure the binding of the inhibitor to the target kinase within living cells.[8] Furthermore, analyzing the phosphorylation of downstream substrates can confirm that the inhibitor is modulating the intended signaling pathway.
DOT Script for a Hypothetical Signaling Pathway:
Caption: Inhibition of a hypothetical signaling pathway by a novel kinase inhibitor.
Conclusion
The selectivity profiling of kinase inhibitors is a multifaceted process that requires a strategic combination of biochemical and cell-based assays. For novel scaffolds such as "this compound", a tiered approach, starting with broad biochemical screens and progressing to more focused cellular assays, is recommended. This systematic evaluation will provide a comprehensive understanding of a compound's activity, enabling data-driven decisions to advance the most promising candidates towards clinical development. The ultimate goal is to identify inhibitors with the desired on-target potency and a clean off-target profile, maximizing therapeutic efficacy while minimizing potential side effects.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Piperidine-Based Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of piperidine-based kinase inhibitors, supported by experimental data. The piperidine scaffold is a prevalent structural motif in a multitude of kinase inhibitors, contributing to their potency and selectivity.
This guide delves into a comparative analysis of piperidine-containing inhibitors targeting key kinases implicated in cancer and other diseases: Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), Checkpoint Kinase 1 (CHK1), p38 Mitogen-Activated Protein Kinase (p38 MAPK), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinase 2 (CDK2).
Performance Comparison of Piperidine-Based Kinase Inhibitors
The inhibitory activities of various piperidine-based compounds against their target kinases are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor Class | Target Kinase | Representative Compound(s) | IC50 (nM) | Reference(s) |
| PI3K Inhibitors | PI3Kα | Compound 16 (a quinazolinone derivative) | 0.4 | [1] |
| PI3Kδ | Idelalisib (Zydelig®) | 0.6 | [1] | |
| PI3Kα/mTOR | PF-04979064 | PI3Kα: 1.0 (Ki) | [2] | |
| Akt Inhibitors | Akt1 | Compound 10h (a pyrazolopyrimidine derivative) | 24.3 | [3] |
| Akt1 | Compound E22 (a 3,4,6-trisubstituted piperidine) | - | [4] | |
| Pan-Akt | AI-1 | 18 | [3] | |
| Pan-Akt | AI-2 | 20 | [3] | |
| CHK1 Inhibitors | CHK1 | AZD7762 | 5 | [5] |
| CHK1 | Compound 13 (a diaminopyrimidine derivative) | 7.73 | - | |
| p38 MAPK Inhibitors | p38α | Naphthyridinone 5 | - | [6] |
| p38α | Piperidine-based heterocyclic oxalyl amides | Low nanomolar | [7] | |
| ALK Inhibitors | ALK | LDK378 (Ceritinib) | - | [8] |
| ALK | Piperidine carboxamide derivatives | - | [9] | |
| CDK2 Inhibitors | CDK2/cyclin E | Benzofuran-piperazine hybrids (e.g., 9h , 11d ) | 40.91, 41.70 | - |
Key Signaling Pathways
Understanding the signaling cascades in which these kinases operate is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway
CHK1 Signaling Pathway in DNA Damage Response
p38 MAPK Signaling Pathway
ALK Signaling Pathway in Cancer
References
- 1. scispace.com [scispace.com]
- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine-based heterocyclic oxalyl amides as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
A Comparative Guide to the Structure-Activity Relationship of 1-(5-bromopyrimidin-2-yl)piperidine Analogs and Related Bromo-Pyrimidine Derivatives as Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 1-(5-bromopyrimidin-2-yl)piperidine analogs and structurally related bromo-pyrimidine derivatives, with a focus on their activity as tyrosine kinase inhibitors. The information presented is collated from recent studies and is intended to inform structure-activity relationship (SAR) analyses and guide future drug discovery efforts. Experimental data is provided to support the comparisons, along with detailed protocols for the key assays cited.
Introduction
The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The introduction of a bromine atom at the 5-position of the pyrimidine ring can significantly influence the molecule's electronic properties and its ability to form halogen bonds with target proteins, often leading to enhanced binding affinity and selectivity. When combined with a piperidine moiety, which can improve physicochemical properties such as solubility and metabolic stability, the resulting 1-(5-bromopyrimidin-2-yl)piperidine scaffold represents a promising starting point for the development of novel therapeutics. This guide focuses on the anticancer properties of this class of compounds, specifically their role as inhibitors of the Bcr/Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).
Quantitative Structure-Activity Relationship (SAR) Analysis
A recent study on a series of novel bromo-pyrimidine analogs has shed light on the structural requirements for potent Bcr/Abl tyrosine kinase inhibition and cytotoxic activity against cancer cell lines.[1] The key findings from this research are summarized in the tables below, highlighting how modifications to the core scaffold impact biological activity.
Table 1: In Vitro Cytotoxic Activity of Bromo-Pyrimidine Analogs against K562 (Human Chronic Myeloid Leukemia) Cell Line [1]
| Compound ID | Modifications to the 5-bromopyrimidine core | IC₅₀ (µM) on K562 cells |
| 6g | Hydrazone derivative with a 4-chlorophenyl group | 0.04 |
| 7d | Hydrazone derivative with a 4-nitrophenyl group | 0.05 |
| 9c | Thiazolidinone derivative with a 4-chlorophenyl group | 0.03 |
| 10e | Thioether derivative with a 4-fluorobenzyl group | 0.06 |
| Dasatinib | Standard Drug | 0.02 |
Table 2: Bcr/Abl Tyrosine Kinase Inhibitory Activity of Selected Bromo-Pyrimidine Analogs [1]
| Compound ID | Modifications to the 5-bromopyrimidine core | Bcr/Abl Kinase IC₅₀ (µM) |
| 6g | Hydrazone derivative with a 4-chlorophenyl group | 0.022 |
| 7d | Hydrazone derivative with a 4-nitrophenyl group | 0.025 |
| 9c | Thiazolidinone derivative with a 4-chlorophenyl group | 0.018 |
| 10e | Thioether derivative with a 4-fluorobenzyl group | 0.029 |
| Dasatinib | Standard Drug | 0.015 |
Note: The presented compounds are derivatives of a 5-bromo-pyrimidine core, which is structurally related to the 1-(5-bromopyrimidin-2-yl)piperidine scaffold. The data indicates that specific substitutions on this core can lead to potent inhibition of the Bcr/Abl kinase and high cytotoxicity in a relevant cancer cell line.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR tables.
1. MTT Assay for In Vitro Cytotoxicity [1]
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations with the cell culture medium.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
2. ADP-Glo™ Kinase Assay for Bcr/Abl Inhibition [1]
This is a luminescence-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reagents: Bcr/Abl kinase, appropriate substrate, ATP, and the ADP-Glo™ Kinase Assay kit.
-
Compound Preparation: Test compounds are serially diluted in a buffer containing DMSO.
-
Assay Procedure:
-
The kinase reaction is initiated by adding the Bcr/Abl enzyme to a mixture of the test compound, substrate, and ATP in a 96-well plate.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the newly produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Data Analysis: The luminescence is measured using a plate-reading luminometer. The amount of ADP produced is proportional to the kinase activity. The inhibitory effect of the compounds is determined by the reduction in the luminescent signal compared to a vehicle control, and IC₅₀ values are calculated.
Visualizations: Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the biological context of the studied compounds, the following diagrams have been generated.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified Bcr/Abl signaling pathway and the point of inhibition.
References
cross-reactivity studies of "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical scaffold is paramount to developing safe and effective therapeutics. This guide provides a comparative overview of the cross-reactivity of pyrimidine-based inhibitors, a common structural motif in drug discovery, with a focus on kinase inhibitors. While specific cross-reactivity studies for "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" are not publicly available, this molecule serves as a relevant example of the pyrimidine class, which has been extensively studied.
The pyrimidine core is a versatile scaffold frequently utilized in the design of kinase inhibitors, including several FDA-approved drugs.[1][2] Its ability to form key hydrogen bonds with the kinase hinge region makes it a privileged structure.[1][3] However, this same feature can also lead to a lack of selectivity, as the hinge-binding motif is conserved across many kinases.[1][3] Therefore, comprehensive cross-reactivity profiling is a critical step in the development of pyrimidine-based inhibitors to minimize off-target effects and potential toxicity.[4]
Comparative Selectivity of Pyrimidine-Based Kinase Inhibitors
To illustrate the selectivity profiles within this class, the following table summarizes data for several well-characterized pyrimidine-based kinase inhibitors. The data is presented as the percentage of kinases inhibited at a specific concentration, providing a broad overview of their kinome-wide selectivity. A lower percentage indicates higher selectivity.
| Compound Name | Primary Target(s) | Screening Concentration | Percentage of Kinases with >90% Inhibition (S10) | Reference Compound(s) |
| GSK8612 | TBK1 | 1 µM | < 4% | MRT67307, BX-912 |
| MRT67307 | TBK1 | 10 µM | > 10% | GSK8612, BX-912 |
| BX-912 | PDK1, TBK1 | 10 µM | > 10% | GSK8612, MRT67307 |
Data synthesized from literature reports on kinome-wide scanning.[1][3]
Experimental Protocols for Assessing Cross-Reactivity
Determining the selectivity of an inhibitor requires robust and systematic screening against a panel of related enzymes, such as the human kinome.[3] Biochemical assays are fundamental to this process, providing a controlled environment to measure the interaction between an inhibitor and its potential targets.[5][6] Below are detailed protocols for two common assay formats used in kinase inhibitor profiling.
Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. Inhibition of the kinase results in a lower ADP concentration and thus a weaker luminescent signal.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., "this compound" derivatives) in an appropriate buffer (e.g., DMSO).
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of a solution containing the kinase and a suitable substrate peptide.
-
Add 0.5 µL of the serially diluted inhibitor or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding 2 µL of an ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate a luminescence-generating reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay measures the direct binding of an inhibitor to the kinase active site. It relies on the displacement of a fluorescently labeled tracer from the kinase by the test compound.
Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of the serially diluted test inhibitor.
-
Prepare a 2X solution of the target kinase and a terbium-labeled anti-tag antibody.
-
Prepare a 4X solution of a fluorescently labeled tracer molecule that binds to the kinase active site.
-
-
Assay Assembly (16 µL final volume):
-
To a 384-well plate, add 4 µL of the 4X serially diluted test inhibitor or DMSO control.
-
Add 8 µL of the 2X Kinase/Antibody solution to all wells.
-
Add 4 µL of the 4X Tracer solution to all wells.
-
-
Incubation and Measurement:
-
Mix the plate gently for 1 minute.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence intensities.
-
Plot this ratio against the logarithm of the inhibitor concentration to determine the binding affinity (e.g., IC50 or Ki).[7]
-
Visualizing Pathways and Workflows
Signaling Pathway Example: JAK/STAT Pathway Leading to PIM1 Kinase Expression
Many pyrimidine-based compounds target kinases involved in cell signaling cascades. The diagram below illustrates a simplified JAK/STAT pathway, which leads to the expression of PIM1 kinase, a regulator of cell survival and proliferation.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 6. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the ADME Properties of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid derivatives. Early assessment of these properties is crucial for selecting drug candidates with favorable pharmacokinetic profiles, thereby reducing the risk of late-stage clinical failures.[1][2][3] This document outlines standard in vitro experimental protocols, presents a template for data comparison, and visualizes key workflows and concepts to guide researchers in their drug discovery efforts.
While specific experimental data for "this compound" and its derivatives are not publicly available, this guide presents hypothetical, yet representative, data to illustrate the comparative analysis process. Researchers can use the methodologies described herein to generate data for their specific molecules of interest. The piperidine scaffold is a common and important feature in many pharmaceuticals.[4]
Overview of In Vitro ADME Screening Workflow
A typical in vitro ADME screening cascade is designed to assess key pharmacokinetic properties in a tiered approach. Early-stage screening focuses on high-throughput assays to rank compounds, while later stages involve more detailed characterization of promising candidates.[3][5]
Comparative Data Summary
The following tables present a hypothetical comparison of the ADME properties of a parent compound, "this compound" (Compound A), a representative derivative (Derivative B), and a benchmark comparator compound (Comparator X).
Table 1: Physicochemical and Absorption Properties
| Parameter | Compound A (Parent) | Derivative B | Comparator X | Desired Profile |
| Molecular Weight | 286.13 | 320.21 | 350.45 | < 500 |
| LogD @ pH 7.4 | 1.8 | 2.5 | 2.1 | 1 - 3 |
| Aqueous Solubility (µM) | 75 | 45 | 150 | > 50 |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 2.5 | 8.1 | 10.5 | > 5 |
| Efflux Ratio (B→A / A→B) | 1.5 | 1.2 | 2.8 | < 2 |
Table 2: Distribution and Metabolism Properties
| Parameter | Compound A (Parent) | Derivative B | Comparator X | Desired Profile |
| Plasma Protein Binding (%) (Human) | 85.2 | 92.5 | 95.0 | < 95% |
| Blood-to-Plasma Ratio | 1.1 | 0.9 | 1.0 | 0.5 - 2.0 |
| Microsomal Stability (t½, min) (Human) | 45 | > 60 | 30 | > 30 |
| Intrinsic Clearance (CLint, µL/min/mg) | 15.4 | < 11.6 | 23.1 | Low |
Table 3: CYP450 Inhibition Profile (IC₅₀, µM)
| Isoform | Compound A (Parent) | Derivative B | Comparator X | Desired Profile |
| CYP1A2 | > 50 | > 50 | 25.0 | > 10 |
| CYP2C9 | 22.5 | 45.1 | 8.5 | > 10 |
| CYP2D6 | 15.8 | 33.0 | > 50 | > 10 |
| CYP3A4 | > 50 | > 50 | 2.1 | > 10 |
Detailed Experimental Protocols
Accurate and reproducible data are foundational to effective drug development.[2] The following are standard protocols for key in vitro ADME assays.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.[6][7] A high metabolic stability often correlates with a longer in vivo half-life.
Protocol:
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 1 mM stock solution of the test compound in DMSO.
-
Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and HLM (final concentration 0.5 mg/mL).
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).[8]
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[9]
-
Data Calculation: Determine the percentage of compound remaining at each time point relative to the 0-minute sample. Calculate the half-life (t½) from the slope of the natural log of the percent remaining versus time. Intrinsic clearance (CLint) can then be calculated from the half-life.
Plasma Protein Binding (Rapid Equilibrium Dialysis)
This assay measures the fraction of a drug that binds to plasma proteins.[10] The unbound (free) fraction is pharmacologically active and available for distribution and elimination.[11][12]
Protocol:
-
Preparation: Spike human plasma with the test compound (e.g., 2 µM final concentration). Prepare dialysis buffer (PBS, pH 7.4).
-
Device Setup: Add the spiked plasma to the plasma chamber of a Rapid Equilibrium Dialysis (RED) device and the dialysis buffer to the buffer chamber.[13]
-
Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the semi-permeable membrane.[12]
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching: Combine the plasma sample with fresh buffer and the buffer sample with blank plasma to ensure comparable matrix effects during analysis.
-
Analysis: Precipitate proteins with an organic solvent (e.g., acetonitrile) containing an internal standard. Analyze the samples by LC-MS/MS to determine the compound concentration in each chamber.[10]
-
Data Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions (DDIs).[14][15]
Protocol:
-
Preparation: Use human liver microsomes or recombinant CYP isoforms.[16] Prepare a range of concentrations for the test compound.
-
Incubation: In a 96-well plate, incubate the microsomes, a CYP-isoform-specific probe substrate, and the test compound (or vehicle control) at 37°C.
-
Initiation: Start the reaction by adding an NADPH-regenerating system.
-
Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction with a cold organic solvent.
-
Analysis: Use LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.[17]
-
Data Calculation: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Plot the percent inhibition against the test compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
Conclusion and Future Directions
This guide provides the essential protocols and a comparative framework for assessing the ADME properties of this compound derivatives. The hypothetical data illustrates that strategic chemical modifications (as in Derivative B) can improve key ADME parameters such as metabolic stability and reduce the potential for CYP450 inhibition compared to a parent scaffold (Compound A).
By systematically applying these in vitro assays, researchers can efficiently rank-order their compounds, establish structure-activity relationships, and select candidates with the highest probability of success in subsequent preclinical and clinical development.[1] Promising compounds identified through this screening cascade should be advanced to more complex studies, including metabolite identification, CYP induction, and in vivo pharmacokinetic evaluation in animal models.[18]
References
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. In Vitro ADME Assays [conceptlifesciences.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Protein Binding Assay [visikol.com]
- 11. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 13. enamine.net [enamine.net]
- 14. lnhlifesciences.org [lnhlifesciences.org]
- 15. criver.com [criver.com]
- 16. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 17. enamine.net [enamine.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking a Novel Kinase Inhibitor: A Comparative Guide for "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical kinase inhibitor, "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" (designated as Compound X), against the well-established multi-kinase inhibitors, Sunitinib and Sorafenib. This document is intended to serve as a template for researchers evaluating novel kinase inhibitors, offering a structured approach to data presentation, experimental methodology, and visualization of key biological pathways and workflows. For the purpose of this guide, Compound X is hypothesized to be an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ), key regulators of tumor angiogenesis and growth.
Biochemical Potency and Selectivity
The inhibitory activity of a kinase inhibitor is a critical determinant of its potential therapeutic efficacy. The following tables summarize the biochemical potency (IC50) and kinase selectivity of Compound X in comparison to Sunitinib and Sorafenib.
Table 1: Comparative Biochemical Potency (IC50) Against Target Kinases
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) |
| Compound X | [Insert Experimental Data] | [Insert Experimental Data] |
| Sunitinib | 80[1][2][3] | 2[1][2][3] |
| Sorafenib | 90[1][4] | 57[1][4] |
Table 2: Comparative Kinase Selectivity Profile
This table presents the inhibitory activity against a selection of off-target kinases to assess the selectivity profile of the compounds. A broader screening panel would be necessary for a comprehensive selectivity assessment.
| Kinase | Compound X (% Inhibition @ 1µM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) |
| c-Kit | [Insert Experimental Data] | Potent inhibitor[2] | 68[1][4] |
| FLT3 | [Insert Experimental Data] | Potent inhibitor[5] | 59[1] |
| RET | [Insert Experimental Data] | Potent inhibitor[5] | 43[4] |
| BRAF | [Insert Experimental Data] | >10,000 | 22[1] |
| EGFR | [Insert Experimental Data] | >10,000 | >10,000 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of research findings. The following are standard protocols for biochemical and cell-based kinase inhibition assays.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human VEGFR2 and PDGFRβ kinase domains
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (Compound X, Sunitinib, Sorafenib) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the compound dilutions. Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.
Protocol 2: Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on the target kinase signaling pathway.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a suitable cancer cell line with demonstrated dependence on VEGFR/PDGFR signaling (e.g., MDA-MB-231).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Test compounds (Compound X, Sunitinib, Sorafenib) dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent.
-
96-well clear-bottom, white-walled cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the compound dilutions to the appropriate wells, resulting in a final volume of 200 µL per well. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) values by fitting the data to a dose-response curve.
Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.
Caption: VEGFR/PDGFR signaling pathway.
Caption: Kinase inhibitor evaluation workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncology-central.com [oncology-central.com]
- 5. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid: A Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound.
1. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).[1][2] This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or chemical-resistant apron.[1][2] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[1][3] If dust formation is likely, a respirator may be necessary.[4] | Minimizes inhalation exposure. |
Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][3] An eye wash station and safety shower should be readily accessible.[5]
2. Step-by-Step Disposal Protocol
The disposal of this compound and its containers must comply with all federal, state, and local environmental regulations.[5] Do not dispose of this chemical down the drain or in regular trash. [1][4]
Step 1: Waste Characterization and Segregation
-
Solid Waste: Collect surplus and non-recyclable solid this compound in a designated, properly labeled, and sealed container.[2] Avoid creating dust during handling.[2]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, filter paper, and empty containers, should be treated as hazardous waste and disposed of accordingly.[2]
-
Solutions: If the compound is in a solution, it should be collected in a separate, compatible, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless compatibility is confirmed.
Step 2: Labeling and Storage
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and appropriate hazard symbols.
-
Store the sealed waste container in a cool, dry, and well-ventilated designated storage area, away from incompatible materials, until collection.[5][6]
Step 3: Professional Disposal
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of this material.[2]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
3. Experimental Protocols
While specific experimental protocols involving this compound will vary, all procedures should incorporate the handling and safety precautions outlined above. Any waste generated from these experiments must be disposed of following the step-by-step protocol.
4. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid
Disclaimer: This document provides safety and handling information for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid based on data from closely related compounds and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this exact compound was not available at the time of writing. Researchers should always consult available institutional resources and perform a thorough risk assessment before handling any chemical.
This guide is intended for researchers, scientists, and drug development professionals, providing immediate safety, operational, and disposal information for handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled. It may also be harmful if swallowed. Therefore, strict adherence to PPE protocols is mandatory to prevent exposure. All PPE should meet established standards, such as those from NIOSH (US) or EN (EU).
The following table summarizes the required personal protective equipment:
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields. A face shield should be worn in addition if there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required. For extensive handling, a chemical-resistant suit should be considered. | Gloves must comply with Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | Work should be conducted in a chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved N95 dust mask or an air-purifying respirator is required. | NIOSH (US) or EN 143 (EU) approved. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.
Step 1: Preparation
-
Ensure a current Safety Data Sheet (SDS) for a closely related compound, such as 5-Bromopyrimidine, is accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a chemical fume hood is operational.
-
Locate the nearest emergency eyewash station and safety shower.
Step 2: Handling
-
Conduct all handling of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.[1]
-
Minimize the generation of dust during weighing and transfer.
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling is complete.
Step 3: Storage
-
Store the compound in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed to prevent moisture ingress.[1]
-
Store away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled, sealed hazardous waste container.
-
Disposal: Arrange for the disposal of all waste through a licensed disposal company, in accordance with local, national, and regional regulations.[2]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, the following workflow should be initiated immediately.
Caption: Logical workflow for responding to a chemical spill.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

